aldehydo-D-Xylose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R)-2,3,4,5-tetrahydroxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-VPENINKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25702-75-4 | |
| Record name | Polyxylose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25702-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0023745 | |
| Record name | D-Xylose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 g dissolves in 0.8 ml water; sol in pyridine & hot alc | |
| Record name | (D)-XYLOSE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.525 @ 20 °C/4 °C | |
| Record name | (D)-XYLOSE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Monoclinic needles or prisms, White crystalline powder | |
CAS No. |
58-86-6, 25990-60-7, 41247-05-6 | |
| Record name | (+)-Xylose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | dl-Xylose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25990-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Xylose [USAN] | |
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| Record name | Xylose | |
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| Record name | Xylose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09419 | |
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| Record name | xylose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760130 | |
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| Record name | D-Xylose | |
| Source | EPA DSSTox | |
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| Record name | DL-xylose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.235 | |
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| Record name | XYLOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1TA934AKO | |
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| Record name | (D)-XYLOSE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
153-154 °C | |
| Record name | (D)-XYLOSE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Structural and Stereochemical Foundations of Dl Xylose in Research
Stereoisomeric Forms and Racemic Mixtures of Xylose for Research Purposes
Xylose exhibits stereoisomerism, with D-xylose and L-xylose being the two enantiomers. wikipedia.orgmpg.deeasychem.org D-xylose is the more prevalent naturally occurring form, derived from hemicellulose. wikipedia.orgrsc.org DL-Xylose represents the racemic mixture, containing equimolar amounts of D-xylose and L-xylose. smolecule.com In research, the use of specific stereoisomers or the racemic mixture is crucial depending on the study's focus. For instance, investigating biological processes that are specific to one enantiomer, such as enzymatic reactions, necessitates the use of pure D-xylose or L-xylose. Research into the fundamental physical and chemical properties influenced by the co-crystallization or segregation of enantiomers often utilizes the racemic DL-xylose.
Analysis of (2R,3S,4R)-2,3,4,5-tetrahydroxypentanal Conformation
The open-chain form of D-xylose is (2R,3S,4R)-2,3,4,5-tetrahydroxypentanal. masterorganicchemistry.commolport.com This linear structure contains three chiral centers at carbons 2, 3, and 4. The conformation of this acyclic form, as with other aldopentoses, is influenced by the orientation of the hydroxyl groups and the carbon chain. While sugars predominantly exist in cyclic forms (furanose and pyranose rings) in solution, the open-chain aldehyde form is an intermediate in processes like mutarotation. The specific (2R,3S,4R) configuration defines the stereochemistry of D-xylose in its linear representation. masterorganicchemistry.com Analysis of the conformation of this acyclic structure is relevant for understanding the interconversion between linear and cyclic forms and its reactivity.
Crystallographic Properties and Polymorphism of DL-Xylose
The crystallization behavior of chiral compounds like xylose is a key area of research, particularly concerning the formation of racemic compounds or conglomerates. acs.orgresearchgate.netnih.govwhiterose.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netacs.orgacs.orgresearchgate.net DL-Xylose has been shown to crystallize as a conglomerate, meaning that crystals of pure D-xylose and pure L-xylose form separately within the mixture. acs.orgresearchgate.netnih.govwhiterose.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net This is in contrast to a racemic compound, where the two enantiomers co-crystallize in a defined stoichiometry within the same crystal lattice, as observed with DL-arabinose, a diastereomer of xylose. acs.orgresearchgate.netnih.govwhiterose.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net Understanding whether a racemic mixture forms a conglomerate or a racemic compound is critical for separation techniques like preferential crystallization. acs.org
Single Crystal Growth and X-ray Diffraction Analysis of Xylose Enantiomers
Single crystal growth and X-ray diffraction analysis are fundamental techniques used to determine the crystal structure and crystallographic properties of xylose enantiomers and their mixtures. acs.orgresearchgate.netnih.govwhiterose.ac.ukresearchgate.netnih.govresearchgate.netacs.orgresearchgate.netspringernature.com Single crystals of D-xylose and L-xylose have been grown, for example, via slow evaporation from solvent mixtures like ethanol (B145695)/water. acs.orgnih.gov X-ray diffraction patterns generated from single-crystal data confirm differences in the crystal structure between the enantiomers and the racemic mixture. acs.orgnih.govresearchgate.net For chiral compounds forming a conglomerate, the unit cell dimensions and angles are the same for each enantiomer, with differences arising from the molecular arrangement within the lattice. acs.org The crystal structure of D-xylose has been reported to contain only α-anomer molecules in an orthorhombic unit cell with a P2₁2₁2₁ space group. acs.org
Thermodynamic Parameters and Activity Coefficients in Solution Crystallization
Research into the crystallization of xylose enantiomers involves the analysis of thermodynamic parameters and activity coefficients in solution. acs.orgresearchgate.netnih.govwhiterose.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.net Techniques such as differential scanning calorimetry (DSC) are used to determine phase diagrams of the chiral systems, providing insights into melting behavior and solid-liquid equilibria. acs.orgresearchgate.netnih.govwhiterose.ac.ukresearchgate.netnih.govresearchgate.net Solubility measurements in different solvent mixtures, often conducted using thermogravimetric methods, are also crucial. acs.orgresearchgate.netnih.govwhiterose.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.net These data allow for the assessment of main thermodynamic parameters and the estimation of activity coefficients of the compounds in solution, which are essential for understanding and predicting crystallization behavior and designing separation processes. acs.orgresearchgate.netnih.govwhiterose.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.net
Kinetics of Solid Form Transformation in DL-Xylose Systems
The kinetics of solid form transformation in DL-xylose systems, particularly the interconversion between the individual enantiomer crystals when present as a conglomerate, has been investigated. Slurry experiments, where a mixture of D- and L-xylose crystals is stirred in a solvent, demonstrate the transformation behavior. acs.orgresearchgate.netnih.govwhiterose.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net These experiments have shown that when D- and L-xylose are slurried together in a suitable solvent mixture (e.g., ethanol/water), the system behaves as a conglomerate, with the individual enantiomer crystals being the stable solid forms. acs.orgresearchgate.netnih.govwhiterose.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net The kinetics of transformation towards the most stable form can be estimated from such slurry experiments. acs.orgresearchgate.netnih.govwhiterose.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net
Structural Interactions of DL-Xylose in Complex Carbohydrates and Biopolymers
A prominent example of xylose's structural contribution is in hemicelluloses, which are a diverse group of heteropolysaccharides found abundantly in plant cell walls. frontiersin.orgacs.orgresearchgate.net Xylans, the most common type of hemicellulose, are characterized by a backbone primarily composed of β-(1→4)-linked D-xylopyranose units. frontiersin.orgnih.govdiva-portal.org This backbone can be linear or branched, with substitutions at the C-2 and/or C-3 positions of the xylose residues. diva-portal.org These substitutions can include various sugar units such as L-arabinose, D-glucuronic acid, 4-O-methyl-D-glucuronic acid, D-galactose, and acetyl groups. acs.orgdiva-portal.orgresearchgate.net The nature, degree, and distribution of these side chains significantly influence the structural complexity and properties of xylans, affecting their interactions with other cell wall components like cellulose (B213188) and lignin (B12514952). nih.govresearchgate.netresearchgate.net
Xylose is also a component of xyloglucans, another type of hemicellulose, where α-D-xylosyl groups are typically attached to the O-6 position of β-D-(1-4)-glucan backbone residues. frontiersin.org These xylosyl side chains can be further substituted, adding to the structural complexity of xyloglucans. frontiersin.orgmdpi.com The structural features of xyloglucans, including the xylose substitutions, influence their interactions and potential aggregation behavior. mdpi.com
Beyond plant cell walls, xylose residues are found in certain glycoconjugates. In proteoglycans, a common linkage tetrasaccharide that connects the glycosaminoglycan chain to the protein core includes a β1-4-linked xylose residue. nih.gov Phosphorylation of this initiating xylose residue by specific kinases, such as Fam20B, has been shown to act as a molecular switch regulating subsequent glycosaminoglycan assembly, highlighting a crucial structural and functional role for xylose in these complex molecules. nih.gov
The structural interactions of xylose within these biopolymers can be studied using various techniques. For example, Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) analysis have been used to confirm the structure of isolated xylans. diva-portal.org Research on the effect of xylose on the structural and physicochemical properties of protein-based films has also demonstrated that the incorporation of xylose can lead to increased tensile strength and decreased solubility, attributed to covalent and non-covalent interactions between xylose and the protein. rsc.orgresearchgate.net
The complex nature of carbohydrates containing xylose, such as xylans and xyloglucans, necessitates detailed structural analysis to understand their biological functions and potential applications. The varying linkage patterns, degrees of branching, and types of substituents attached to the xylose backbone contribute to the diverse structural and functional properties observed in these biopolymers. frontiersin.orgnih.govresearchgate.net
Here is a summary of some research findings on the structural interactions of xylose in complex carbohydrates:
| Complex Carbohydrate/Biopolymer | Role of Xylose Residues | Key Structural Features Involving Xylose | Research Findings | Source |
| Xylans (Hemicellulose) | Primary structural unit of the backbone. | β-(1→4)-linked D-xylopyranose backbone; substitutions at C-2 and/or C-3 with various sugars and acetyl groups. | Structural diversity varies by plant source and tissue type. frontiersin.orgacs.orgnih.govdiva-portal.org Substitutions influence solubility and interactions with cellulose and lignin. researchgate.netresearchgate.net Unsubstituted regions favor adsorption to cellulose. researchgate.net | frontiersin.orgacs.orgnih.govdiva-portal.orgresearchgate.netresearchgate.net |
| Xyloglucans (Hemicellulose) | Side chain component attached to a glucose backbone. | α-D-xylosyl groups attached to O-6 of β-D-(1-4)-glucan backbone; potential further substitutions on xylosyl residues. | Contribute to structural complexity and influence interactions and aggregation. frontiersin.orgmdpi.com | frontiersin.orgmdpi.com |
| Proteoglycans | Part of the linkage tetrasaccharide connecting the glycosaminoglycan chain to the protein. | β1-4-linked xylose residue in the GlcAβ1–3Galβ1–3Galβ1–4Xylβ1 sequence. | Phosphorylation of this xylose residue regulates glycosaminoglycan assembly. nih.gov | nih.gov |
| Protein-based Films | Incorporated to modify structural and physicochemical properties. | Covalent and non-covalent interactions between xylose and protein. | Increases tensile strength and decreases solubility of films. rsc.orgresearchgate.net | rsc.orgresearchgate.net |
| Diatom Extracellular Glycoproteins | Predominant sugar component in heterogeneous glycans. | Terminal xylopyranose and linked xylopyranose residues (e.g., 2- and 4-linked). | Carbohydrates are mainly short-chain oligosaccharides. tandfonline.com Glycoproteins likely serve mucin-like functions and are involved in cell adhesion. tandfonline.com | tandfonline.com |
Advanced Research on Dl Xylose Metabolism and Biosynthesis
Microbial Metabolism of DL-Xylose
Microorganisms have evolved diverse strategies to metabolize xylose, primarily the D-isomer, to fuel their growth and produce various valuable compounds. These metabolic pathways can be broadly categorized into three main routes: the isomerase pathway, the oxidoreductase pathway, and the oxidative pathway. mdpi.comresearchgate.net
Isomerase Pathway in Bacteria (e.g., Escherichia coli, Bacillus sp., Lactobacillus sp.)
The isomerase pathway is the primary route for xylose metabolism in many bacteria, including well-studied species like Escherichia coli, Bacillus sp., and Lactobacillus sp. mdpi.comresearchgate.netencyclopedia.pubasm.org This pathway involves the direct isomerization of D-xylose to D-xylulose, a ketose sugar, catalyzed by the enzyme xylose isomerase (XI). mdpi.comencyclopedia.pub Subsequently, D-xylulose is phosphorylated by xylulokinase (XK) to form D-xylulose-5-phosphate, which then enters the pentose (B10789219) phosphate (B84403) pathway (PPP) for further metabolism. mdpi.comresearchgate.netencyclopedia.pub
Key Steps in the Isomerase Pathway:
D-Xylose uptake: Xylose is transported into the bacterial cell, often via active transport mechanisms mediated by carrier proteins. mdpi.comencyclopedia.pub
Isomerization: D-xylose is converted to D-xylulose by xylose isomerase. mdpi.comencyclopedia.pub
Phosphorylation: D-xylulose is phosphorylated to D-xylulose-5-phosphate by xylulokinase. mdpi.comencyclopedia.pub
Entry into PPP: D-xylulose-5-phosphate enters the pentose phosphate pathway. mdpi.comencyclopedia.pub
Xylose Isomerase Activity and Regulation
Xylose isomerase (XI), also known as D-xylose ketol-isomerase (EC 5.3.1.5), is a crucial enzyme in this pathway. It catalyzes the reversible conversion between aldose (xylose) and ketose (xylulose). mdpi.comgoogle.com The activity of xylose isomerase is influenced by various factors, including pH, temperature, and the presence of divalent metal ions. Studies on xylose isomerases from different bacteria, such as Arthrobacter nicotianae, Escherichia coli, and Erwinia carotovora subsp. atroseptica, have shown variations in optimal conditions. scispace.com
| Bacterial Species | pH Optimum | Temperature Optimum (°C) | pH Stability (70°C, 1 h) | Thermostability (°C, pH 7.8, 2 h) |
| Arthrobacter nicotianae | 7.5 | 70 | 7.0–8.0 | 70 |
| Escherichia coli | 7.5 | 70 | 7.0–8.0 | 70 |
| Erwinia carotovora subsp. atroseptica | 8.0 | 75 | 7.0–8.0 | 70 |
Xylose isomerase activity can be activated by divalent ions such as Mg²⁺, Co²⁺, or Mn²⁺, while others like Ca²⁺ can act as inhibitors. mdpi.comencyclopedia.pub The enzyme can also be strongly inhibited by xylitol (B92547), particularly at a pH below 6. mdpi.comencyclopedia.pub
Regulation of the genes encoding xylose metabolism enzymes, including xylA (xylose isomerase) and xylB (xylulokinase), is often subject to carbon catabolite repression (CCR), where glucose represses their expression while xylose induces it. mdpi.comencyclopedia.pub In some bacteria, like Bacillus spp. and Lactobacillus pentosus, the xylAB operon is regulated by a repressor protein, XylR, which binds to an operator region in the absence of xylose. mdpi.com The intracellular accumulation of xylose can influence gene expression and potentially impact bacterial virulence in some species. mdpi.com Research has also indicated that molecular chaperones can play a role in the proper folding and enhanced activity of xylose isomerase. nih.gov
Oxidoreductase Pathway in Yeasts and Fungi (e.g., Candida genus, Saccharomyces cerevisiae)
The oxidoreductase pathway is the predominant route for xylose metabolism in many yeasts and filamentous fungi. mdpi.comresearchgate.netencyclopedia.pub This pathway involves a two-step conversion of xylose to xylulose with xylitol as an intermediate. researchgate.netnih.gov
Key Steps in the Oxidoreductase Pathway:
Xylose Reduction: D-xylose is reduced to xylitol by xylose reductase (XR). nih.govresearchgate.net
Xylitol Oxidation: Xylitol is oxidized to D-xylulose by xylitol dehydrogenase (XDH). nih.govresearchgate.net
Phosphorylation: D-xylulose is phosphorylated to D-xylulose-5-phosphate by xylulokinase (XK). researchgate.netnih.govsbmu.ac.ir
Entry into PPP: D-xylulose-5-phosphate enters the pentose phosphate pathway. researchgate.netnih.govsbmu.ac.ir
Xylose Reductase and Xylitol Dehydrogenase Enzymes
Xylose reductase (XR) catalyzes the first step, reducing xylose to xylitol. This enzyme typically utilizes NADPH as a cofactor, although some can also use NADH. nih.govresearchgate.netsbmu.ac.ir Xylitol dehydrogenase (XDH) catalyzes the second step, oxidizing xylitol to xylulose, and is generally NAD⁺-dependent. nih.govresearchgate.netsbmu.ac.ir
The different cofactor preferences of XR and XDH can lead to a redox imbalance within the cell, particularly under anaerobic conditions. nih.govsbmu.ac.ir The accumulation of NADH due to XDH activity can become problematic if it cannot be efficiently reoxidized. sbmu.ac.ir This imbalance can result in the accumulation of xylitol as a byproduct and reduce the efficiency of xylose fermentation to desired products like ethanol (B145695). nih.govsbmu.ac.ir Research efforts have focused on engineering XR and XDH enzymes to alter their cofactor preferences to alleviate this redox imbalance. nih.govsbmu.ac.ir
Xylulokinase Activity and Pentose Phosphate Pathway Integration
Xylulokinase (XK) catalyzes the phosphorylation of D-xylulose to D-xylulose-5-phosphate. mdpi.comresearchgate.netencyclopedia.pubnih.govsbmu.ac.ir This is a crucial step that links the xylose metabolic pathway to the central carbon metabolism via the pentose phosphate pathway (PPP). mdpi.comresearchgate.netencyclopedia.pubnih.govsbmu.ac.ir D-Xylulose-5-phosphate is a key intermediate in the non-oxidative branch of the PPP. wikipedia.orgfrontiersin.org
Efficient xylose utilization in yeasts often requires sufficient XK activity to process the produced xylulose. nih.gov Overexpression of the gene encoding xylulokinase (XKS1 in Saccharomyces cerevisiae) has been shown to improve xylose consumption rates in engineered yeast strains. nih.govfrontiersin.org The enzymes of the non-oxidative PPP, including transketolase and transaldolase, are also essential for effectively channeling D-xylulose-5-phosphate into glycolysis. researchgate.netnih.gov
Oxidative Pathway (Non-Phosphorylative Pathways) in Bacteria
Some bacteria utilize oxidative or non-phosphorylative pathways for xylose metabolism, which differ from the isomerase and oxidoreductase routes. mdpi.comresearchgate.netencyclopedia.pub These pathways often involve the oxidation of xylose to xylonic acid as an initial step. mdpi.comnih.gov Two notable oxidative pathways are the Weimberg pathway and the Dahms pathway. mdpi.comresearchgate.netencyclopedia.pubnih.gov
The Weimberg pathway, characterized in bacteria like Caulobacter crescentus and Pseudomonas putida, converts D-xylose through a series of oxidative steps, often involving a xylose dehydrogenase, to intermediates that can eventually enter the Krebs cycle, such as α-ketoglutarate. mdpi.comresearchgate.netencyclopedia.pubasm.orgnih.govacs.org This pathway can be advantageous as it bypasses the PPP and can lead directly to central metabolic intermediates with potentially higher carbon yields for certain products. mdpi.comencyclopedia.pubacs.org
The Dahms pathway, found in some bacteria including E. coli, also proceeds through oxidative intermediates, eventually yielding pyruvate (B1213749) and glycolaldehyde. mdpi.comresearchgate.netencyclopedia.pubnih.gov
Role of Xylose Transporters in Microbial Uptake and Metabolism
The initial step in microbial DL-xylose metabolism is its transport across the cell membrane. This process is mediated by specific transporter proteins, which vary among different microorganisms. In yeasts and fungi, DL-xylose uptake can occur via facilitated diffusion or active transport, while bacteria tend to utilize active transport mechanisms mdpi.com. These carrier-mediated processes exhibit characteristics such as substrate specificity, saturability, and specific inhibition mdpi.com.
Bacteria, such as Bacillus, Clostridium, Escherichia coli, and Lactococcus, commonly employ active transport for DL-xylose uptake mdpi.comencyclopedia.pub. Two predominant systems in bacteria are the ATP-binding cassette (ABC) transporters and proton symporters encyclopedia.pubpnas.org. The ABC-type transporter, exemplified by the XylFGH system in E. coli, is an energy-consuming system with high affinity for DL-xylose, making it more efficient for uptake encyclopedia.pubpnas.org. This system is also found in species like Clostridium, Geobacillus, and Thermoanaerobacter encyclopedia.pub. Proton symporters, such as XylE in E. coli, belong to the Major Facilitator Superfamily (MFS) and transport DL-xylose driven by a proton motive force frontiersin.orgencyclopedia.pub. Low-affinity transport mechanisms are also present in other bacteria like Bacillus megaterium, Bacillus subtilis, and Lactobacillus brevis encyclopedia.pub.
In contrast, Saccharomyces cerevisiae, a widely used industrial yeast, naturally lacks a specific, efficient DL-xylose transport system frontiersin.org. Xylose is typically transported through endogenous hexose (B10828440) transporters (Hxts) and the galactose transporter Gal2 frontiersin.org. These transporters generally exhibit a higher affinity for glucose than for xylose, leading to preferential glucose uptake and delayed xylose utilization when both sugars are present frontiersin.orgmdpi.com. For instance, in S. cerevisiae, high-affinity glucose transporters like Hxt6 and Hxt7 have a Km of approximately 1.5 mM for glucose, while Hxt7's affinity for xylose is significantly lower, with a Km of around 130 mM frontiersin.org.
To enhance xylose uptake in S. cerevisiae, researchers have explored expressing heterologous transporters from other organisms, including MFS and Sugars Will Eventually be Exported Transporter (SWEET) families frontiersin.org. Examples include transporters from Scheffersomyces stipitis and Candida intermedia frontiersin.org. Engineering of existing transporters has also been pursued to increase xylose selectivity and reduce glucose inhibition frontiersin.org.
Metabolic Engineering Strategies for Enhanced DL-Xylose Utilization
Efficient utilization of DL-xylose is a key challenge in the bioconversion of lignocellulosic biomass. Metabolic engineering plays a crucial role in equipping microorganisms, particularly industrial strains like S. cerevisiae and E. coli, with the ability to efficiently transport and metabolize DL-xylose mdpi.comfrontiersin.orgosti.gov. Strategies involve introducing or enhancing xylose metabolic pathways, improving transporter efficiency, and increasing tolerance to inhibitors present in lignocellulosic hydrolysates osti.govresearchgate.netnih.govacs.org.
Microorganisms primarily metabolize xylose through three main pathways: the xylose isomerase (XI) pathway, the oxidoreductase (XR/XDH) pathway, and the non-phosphorylative pathway mdpi.comresearchgate.net. Bacteria commonly utilize the XI pathway, which converts xylose directly to xylulose osti.govd-nb.info. Yeasts and fungi typically employ the XR/XDH pathway, where xylose is first reduced to xylitol by xylose reductase (XR) and then oxidized to xylulose by xylitol dehydrogenase (XDH) frontiersin.orgd-nb.infonih.gov. Xylulose is subsequently phosphorylated by xylulokinase (XK) and enters the pentose phosphate pathway d-nb.info.
Genetic Modifications for Improved Xylose Consumption and Product Yield
Genetic modifications are central to enhancing DL-xylose utilization. This often involves the heterologous expression of genes encoding key enzymes in the xylose metabolic pathways in organisms that naturally lack them or have inefficient native pathways osti.govacs.orgoup.com. For example, introducing the xylA gene encoding xylose isomerase from organisms like Piromyces into S. cerevisiae enables the XI pathway oup.com. Similarly, expressing XR and XDH genes from xylose-utilizing yeasts such as Scheffersomyces stipitis allows S. cerevisiae to utilize the XR/XDH pathway osti.govd-nb.info.
Beyond introducing the core metabolic pathway, further modifications are often necessary to optimize xylose consumption and product yield. This can include:
Overexpression of endogenous genes: Enhancing the expression of native genes involved in the pentose phosphate pathway (e.g., RKI1, RPE1, TKL1, TAL1) can improve the flux of xylulose-5-phosphate towards desired products frontiersin.org. Overexpression of endogenous xylulokinase (XKS1) is also a common strategy d-nb.infooup.com.
Balancing cofactor availability: The XR/XDH pathway can lead to cofactor imbalances (NAD(P)H/NAD(P)+) due to the differential cofactor preferences of XR and XDH nih.govoup.com. Genetic modifications can be employed to address this, although the XI pathway avoids this issue d-nb.infooup.com.
Improving transporter efficiency: As discussed in Section 3.1.4, engineering or overexpressing xylose transporters can increase the rate of xylose uptake, which can be a rate-limiting step frontiersin.orgmdpi.comfrontiersin.org.
Modifying regulatory networks: Reprogramming cellular regulatory networks, such as those involved in carbon catabolite repression, can improve simultaneous utilization of glucose and xylose researchgate.net.
Specific examples of genetic modifications include engineering Corynebacterium glutamicum to produce xylitol by integrating a pentose transporter gene (araE), disrupting the lactate (B86563) dehydrogenase gene (ldhA), and expressing a mutant XR osti.gov. In E. coli, replacing the native cyclic AMP receptor protein (CRP) with a cyclic AMP-independent mutant (CRP*) facilitated xylose utilization in glucose-xylose mixtures osti.govasm.org.
Overcoming Glucose Inhibition in Xylose Transport Systems
Glucose inhibition of xylose transport is a major hurdle in the efficient fermentation of mixed sugar streams from lignocellulosic biomass frontiersin.orgmdpi.comoup.com. In many microorganisms, including S. cerevisiae and E. coli, glucose is the preferred carbon source, and its presence represses the uptake and metabolism of other sugars like xylose through carbon catabolite repression (CCR) asm.orgasm.orgmdpi.com. This leads to sequential sugar consumption, where xylose is only utilized after glucose is depleted, prolonging fermentation time frontiersin.orgmdpi.com.
Strategies to overcome glucose inhibition in xylose transport systems include:
Engineering native transporters: Modifying endogenous hexose transporters in S. cerevisiae to reduce their affinity for glucose while retaining or improving xylose transport is an active area of research frontiersin.orgnih.gov. Mutations at specific conserved amino acid positions in transporters like Gal2 and Hxt7 have been shown to diminish glucose inhibition nih.gov.
Identifying and expressing glucose-insensitive heterologous transporters: Bioprospecting for xylose-specific or glucose-insensitive transporters from other organisms and expressing them in the target strain can bypass the limitations of native transporters frontiersin.orgmdpi.com. For instance, the Neocallimastix californiae SWEET1 transporter has shown efficient xylose transport without glucose inhibition when expressed in S. cerevisiae Hxt-null strains frontiersin.org.
Directed evolution: Applying directed evolution techniques to sugar transporters can lead to the isolation of variants with improved xylose uptake rates and reduced glucose inhibition nih.govoup.comnih.gov. Studies have identified specific point mutations in transporters like Glf from Zymomonas mobilis that lead to released glucose inhibition nih.govresearchgate.net.
Modifying glucose sensing and repression pathways: Altering the cellular mechanisms involved in glucose sensing and CCR can alleviate the repression of xylose metabolism in the presence of glucose asm.orgmdpi.comtandfonline.com.
Strategies for Microbial Tolerance to Inhibitors from Lignocellulose Hydrolysates
Lignocellulosic biomass pretreatment and hydrolysis processes generate various inhibitory compounds, including furan (B31954) derivatives (e.g., furfural (B47365), hydroxymethylfurfural), weak acids (e.g., acetic acid, formic acid), and phenolic compounds mdpi.commdpi.comnih.govresearchgate.net. These inhibitors can negatively impact microbial growth, sugar consumption, and product formation, posing a significant challenge for efficient lignocellulosic fermentation mdpi.commdpi.comnih.govnih.gov.
Developing microbial strains with enhanced tolerance to these inhibitors is crucial. Strategies to achieve this include:
Adaptive evolution: Serial passaging of microbial cultures in the presence of increasing concentrations of inhibitors can lead to the selection of more tolerant strains frontiersin.orgoup.comasm.org. This approach can result in complex genetic changes that improve inhibitor tolerance asm.org.
Genetic engineering of detoxification pathways: Introducing or overexpressing genes involved in the detoxification of specific inhibitors can mitigate their toxic effects nih.gov. For example, some microorganisms can biotransform furfural into less toxic compounds researchgate.net.
Modifying cellular targets of inhibitors: Engineering cellular components or pathways that are targeted by inhibitors can reduce their impact researchgate.net. Inhibitors can affect microbial growth through various mechanisms, including membrane disruption, intracellular pH drop, and interference with enzymatic activity researchgate.net.
Identifying naturally tolerant strains: Screening diverse microbial populations from various ecological niches can identify strains with inherent tolerance to lignocellulosic inhibitors asm.org. These strains can then be engineered for efficient xylose utilization.
Optimizing fermentation conditions: Adjusting fermentation parameters such as inoculum size, pH, and temperature can also help mitigate the effects of inhibitors nih.govchalmers.se. A higher inoculum size, for instance, has been shown to improve the tolerance of Trichosporon dermatis to inhibitors nih.gov.
Research has identified specific inhibitors and their effects on different microbial strains. For example, acetic acid and formic acid were found to hinder the growth and xylose consumption of Escherichia coli strains mdpi.com. Yarrowia lipolytica has shown tolerance to high concentrations of aromatic compounds, while furfural and formic acid were identified as major growth inhibitors in synthetic hydrolysate for this yeast chalmers.se.
Mammalian Glycobiology and DL-Xylose
In mammalian systems, DL-xylose is not a primary metabolic sugar like glucose. However, D-xylose plays a critical role in glycobiology, specifically in the biosynthesis of glycosaminoglycans (GAGs) and proteoglycans (PGs) frontiersin.orgfrontiersin.orgnih.govfrontiersin.org.
Xylose Incorporation into Glycosaminoglycans (GAGs) and Proteoglycans
DL-Xylose serves as the initiating sugar in the synthesis of most GAG chains, which are then attached to core proteins to form proteoglycans acs.orgresearchgate.net. This process begins with the formation of a specific tetrasaccharide linker that covalently links the GAG chain to a serine residue on the core protein acs.orgfrontiersin.orgwikipedia.org.
The biosynthesis of this linker tetrasaccharide, which has the structure -GlcAβ1–3Galβ1–3Galβ1–4Xylβ1-O-(Ser)-, is initiated by the enzyme xylosyltransferase (XT) frontiersin.orgwikipedia.orgmdpi.com. XT catalyzes the transfer of a xylose residue from UDP-xylose to a specific serine residue within a consensus sequence on the core protein frontiersin.orgresearchgate.netmdpi.com. This step is considered rate-determining in GAG biosynthesis mdpi.com.
There are two isoforms of xylosyltransferase, XT-I and XT-II, encoded by the genes XYLT1 and XYLT2, respectively mdpi.com. The activity level of xylosyltransferase appears to correlate with the amount of proteoglycans synthesized researchgate.net. Following the addition of xylose, other glycosyltransferases sequentially add two galactose residues and then a glucuronic acid residue to complete the linker tetrasaccharide frontiersin.orgwikipedia.org.
The phosphorylation of the initiating xylose residue within the linker region by the kinase Fam20B has been identified as a molecular switch that regulates subsequent GAG assembly pnas.orgescholarship.org. This phosphorylation event appears to significantly increase the activity of galactosyltransferase II, an enzyme necessary for completing the linker region and enabling efficient GAG chain elongation pnas.org.
Disruptions in the synthesis of the GAG-protein linker, often due to mutations in the glycosyltransferases involved, can lead to disorders known as linkeropathies, which affect the extracellular matrix mdpi.com. For example, deficiencies in xylosyltransferase isoforms are associated with conditions like Desbuquois dysplasia type 2 and spondylo-ocular syndrome mdpi.com.
The incorporation of xylose into GAGs and proteoglycans is a complex, non-template-driven process that occurs primarily in the Golgi apparatus acs.orgwikipedia.org. While the synthesis of the protein core is template-driven, the subsequent addition and modification of sugar residues in the GAG chains are regulated by the activity of various processing enzymes wikipedia.org.
Table of Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| DL-Xylose | 135195 |
| D-Xylose | 135195 |
| L-Arabinose | 135107 |
| D-Glucose | 5793 |
| D-Galactose | 6036 |
| L-Rhamnose | 135117 |
| L-Fucose | 135131 |
| Lactose | 6134 |
| Melibiose | 145698 |
| Xylitol | 6912 |
| Xylulose | 1151 |
| Acetic acid | 176 |
| Formic acid | 302 |
| Levulinic acid | 7953 |
| Furfural | 7362 |
| Hydroxymethylfurfural | 3025030 |
| UDP-xylose | 16172 |
| Glucuronic acid | 104 |
| Galactose | 6036 |
| Serine | 1114 |
| Sialic acid | 439213 |
| Glucosamine (B1671600) | 20713 |
| GlcNAc | 41724 |
| GlcA | 104 |
| GalNAc | 154367 |
| IdoA | 643771 |
| Sulfuric acid | 1118 |
Data Table: Microbial Xylose Transporters
| Microorganism | Transporter Type | Example Transporter | Affinity for Xylose | Affinity for Glucose | Notes |
| Escherichia coli | ABC Transporter (Active) | XylFGH | High | Inhibited by glucose | Energy-consuming encyclopedia.pubpnas.org |
| Escherichia coli | Proton Symporter (MFS) | XylE | Low | Competitive inhibition by glucose frontiersin.org | Driven by proton motive force encyclopedia.pub |
| Saccharomyces cerevisiae | Hexose Transporters (MFS) | Hxt1, Hxt4, Hxt5, Hxt7, Gal2 | Low | High | Native transporters, not xylose-specific frontiersin.orgresearchgate.net |
| Scheffersomyces stipitis | Proton Symporter/Facilitated Diffusion | SUT1, GXS1, Xut3 | High/Low | Inhibited by glucose frontiersin.orgresearchgate.net | Natural xylose utilizer frontiersin.orgfrontiersin.orgresearchgate.net |
| Candida intermedia | Proton Symporter/Facilitated Diffusion | GXF1, GXS1 | High/Low | Inhibited by glucose frontiersin.orgresearchgate.net | Natural xylose utilizer frontiersin.orgresearchgate.net |
| Zymomonas mobilis | Sugar Facilitator | Glf | High | Inhibited by glucose nih.govresearchgate.net | Energy-conservative nih.govresearchgate.net |
Xylose-containing N-glycans in Non-Mammalian Systems and Immunological Response
Xylose is a common component of O-glycans in mammals, but core-xylosylation of N-glycans is typically found in plants and helminths. researchgate.netmdpi.com These xylosylated N-glycans can elicit an immunological response in humans. researchgate.netmdpi.comcornell.edu
To study the impact of xylosylated N-glycans and potentially utilize them for applications like vaccine design, mammalian cells have been engineered to produce these plant-specific glycosylation structures. researchgate.netmdpi.comcornell.eduoup.comnih.gov This involves introducing plant genes encoding enzymes like β1,2-xylosyltransferase (AtXylT or NtXylT) into mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells. researchgate.netmdpi.comcornell.eduoup.comnih.gov Successful engineering has resulted in the formation of the β2Xyl epitope on N-glycans in these mammalian cells, demonstrating that the endogenous UDP-xylose pool can support this xylosylation. oup.com This cross-kingdom engineering approach allows for the production of glycoproteins with plant-type glycosylation in a mammalian cell system. researchgate.netoup.comnih.gov
UDP-Xylose Synthesis and Transport
UDP-xylose is the activated sugar donor required for xylosyltransferase activity in the biosynthesis of various glycans, including proteoglycans and xylosylated N-glycans. ebi.ac.ukresearchgate.netnih.govnih.govfrontiersin.orgontosight.ainih.govlabsolu.camitoproteome.org
UDP-xylose is primarily synthesized from UDP-glucose through a two-step pathway. mdpi.comnih.govfrontiersin.orgresearchgate.netacs.orgpnas.org First, UDP-glucose dehydrogenase (UGDH) oxidizes UDP-glucose to UDP-glucuronic acid (UDP-GlcA). mdpi.comnih.govresearchgate.netacs.orgpnas.org Subsequently, UDP-glucuronic acid decarboxylase (UXS), also known as UDP-xylose synthase, converts UDP-GlcA to UDP-xylose through oxidative decarboxylation. nih.govfrontiersin.orgresearchgate.netpnas.orgnih.gov This de novo pathway occurs in both the cytosol and membrane-bound compartments like the ER/Golgi. nih.govresearchgate.net UGDH activity is notably inhibited by UDP-xylose, providing a feedback regulatory mechanism. nih.govresearchgate.net
An alternative salvage pathway for UDP-xylose biosynthesis has been explored in certain bacteria, starting directly from xylose. frontiersin.orgacs.org This pathway involves the phosphorylation of xylose to xylose 1-phosphate by a kinase, followed by the conjugation of xylose 1-phosphate with UTP by a UDP-sugar pyrophosphorylase to yield UDP-xylose. frontiersin.orgacs.org This salvage route can be more efficient, requiring fewer steps and no NAD+ cofactor compared to the de novo pathway. acs.org
UDP-xylose synthesized in the cytosol needs to be transported into the lumen of the Golgi apparatus, where many glycosylation reactions, including the initiation of GAG biosynthesis, take place. ontosight.airesearchgate.netnih.govoup.com This transport is facilitated by specific nucleotide sugar transporters (NSTs). ontosight.aioup.com In mammals, the transporter SLC35B4 has been identified as a UDP-xylose transporter located in the Golgi membrane. ontosight.airesearchgate.netnih.gov In plants, a family of UDP-xylose transporters (UXT1 to UXT3) has been identified, localizing to the Golgi and, in some cases, the ER, highlighting the importance of cytosolic UDP-xylose and its transport for cell wall biosynthesis. oup.com The transport of UDP-xylose across the ER/Golgi membrane appears to occur in both directions. nih.gov
UDP-Sugar Pyrophosphorylases in UDP-Xylose Production
The primary pathway for UDP-xylose biosynthesis involves the conversion of UDP-glucose. This process is catalyzed by a two-enzyme system. First, UDP-glucose dehydrogenase (UGDH) oxidizes UDP-glucose to UDP-glucuronic acid (UDP-GlcA). Subsequently, UDP-glucuronic acid decarboxylase (UXS), also known as UDP-xylose synthase, catalyzes the decarboxylation of UDP-GlcA to produce UDP-xylose uni.lunih.govguidetopharmacology.orgmitoproteome.orgnih.gov.
While this de novo pathway from UDP-glucose is well-established, alternative routes and enzymatic strategies for UDP-xylose production exist, particularly in the context of chemo-enzymatic synthesis. UDP-sugar pyrophosphorylases (USPs) play a significant role in the synthesis of nucleotide sugars, including UDP-xylose, often as part of salvage pathways or engineered enzymatic systems labsolu.canih.govmpg.dempg.deuni.lu. These enzymes typically catalyze the reversible reaction between a sugar-1-phosphate and a nucleoside triphosphate (like UTP) to form a nucleotide sugar and pyrophosphate mpg.deuni.lu.
In some chemo-enzymatic approaches, xylose-1-phosphate, which can be synthesized chemically, is used as a substrate for UDP-sugar pyrophosphorylases from organisms like Arabidopsis thaliana or Bifidobacterium infantis in the presence of UTP to generate UDP-xylose labsolu.canih.govmpg.de. This bypasses the de novo pathway enzymes and can be advantageous for in vitro synthesis. Research has explored engineering bifunctional enzymes, such as a galactokinase/uridyltransferase chimera, to directly convert xylose and UTP to UDP-xylose, reducing the number of required enzymatic steps.
UDP-Xylose Transporters (e.g., Uxt1 and Uxt2 in Cryptococcus neoformans) and their Biological Roles
Nucleotide sugars, including UDP-xylose, are primarily synthesized in the cytosol. However, many glycosylation reactions that utilize these activated sugars occur within the lumen of the endoplasmic reticulum (ER) and Golgi apparatus. This topological separation necessitates the transport of UDP-xylose across organelle membranes, a function performed by specific nucleotide sugar transporters (NSTs).
In the pathogenic fungus Cryptococcus neoformans, UDP-xylose is a significant component of the polysaccharide capsule, a major virulence factor nih.gov. Two specific UDP-xylose transporters, Uxt1 and Uxt2, have been identified and characterized in this organism. These transporters are responsible for importing cytosolic UDP-xylose into the secretory pathway where it is utilized by glycosyltransferases for the synthesis of capsular polysaccharides and other glycans.
Research has shown that Uxt1 and Uxt2 exhibit distinct characteristics. Uxt1 is constitutively expressed and primarily localized in the Golgi apparatus, while Uxt2 expression increases during capsule induction and is found in the endoplasmic reticulum. Both transporters are specific for the xylose donor, UDP-xylose, although they can also transport UDP-galactofuranose. Studies using uxt1Δ uxt2Δ double deletion mutants in C. neoformans have demonstrated the critical role of these transporters in xylose incorporation into the capsule and proteins, as well as their necessity for full virulence in mouse models of infection. Loss of both transporters leads to defects in glycosylation and significant attenuation of virulence. Interestingly, despite compromised virulence, the uxt1Δ uxt2Δ mutant can persist in the lungs of infected mice, suggesting a complex interplay between xylose transport, glycan structure, and host immune response.
In plants, UDP-xylose transporters (UXTs) are also crucial for transporting cytosolic UDP-xylose into the Golgi lumen for cell wall polysaccharide biosynthesis, such as xylan (B1165943). For instance, Arabidopsis thaliana has a family of UDP-xylose transporters, including UXT1, UXT2, and UXT3, which localize to the Golgi apparatus, with UXT1 also found in the ER.
Enzymatic Synthesis of DL-Xylose Derivatives
Enzymatic synthesis offers a highly selective and efficient route for producing derivatives of sugars like DL-xylose, often under mild reaction conditions mpg.de. This approach is particularly valuable for creating complex molecules with specific functionalities, such as esters and nucleotide sugars.
Lipase-Catalyzed Synthesis of Xylose Esters and Biosurfactants
Lipases (triacylglycerol hydrolases) are enzymes widely used as biocatalysts for the synthesis of sugar esters through esterification or transesterification reactions. These reactions typically involve the condensation of a sugar, acting as the acyl acceptor, with a fatty acid or fatty acid ester, serving as the acyl donor. Lipase-catalyzed synthesis of xylose esters is of interest for producing non-ionic biosurfactants, which have applications in various industries due to their biodegradability and low toxicity.
Studies have explored the use of different lipases, such as immobilized Candida antarctica lipase (B570770) B (Novozym 435), for the synthesis of fatty acid xylose esters. These reactions are often carried out in organic media to improve substrate solubility and shift the reaction equilibrium towards ester formation. Research has shown that lipases can exhibit regioselectivity in the acylation of xylose, favoring the primary hydroxyl group.
The synthesis of xylose laurate esters, for example, has been achieved using lipase catalysis, yielding mixtures of mono- and diesters depending on the reaction conditions and the specific lipase used. The properties of the resulting xylose esters, such as their surface tension and emulsifying ability, are influenced by the length of the fatty acid chain.
Data on the enzymatic synthesis of xylose esters often includes conversion rates and product profiles, highlighting the efficiency and selectivity of lipase catalysis compared to traditional chemical methods which can lead to undesirable by-products and lower selectivity.
| Lipase Used | Acyl Donor | Sugar Substrate | Main Product(s) | Conversion (%) | Reference |
| Candida antarctica B (Immobilized) | Vinyl laurate | D-Xylose | Mono- and diesters | 74.9 | |
| Lipase N435 | Lauric acid | D-Xylose | 5-O-lauryl-D-xylofuranose | ~11-23 | |
| Lipase N435 | Methyl laurate | D-Xylose | 5-O-lauryl-D-xylofuranose | ~10-23 | |
| Candida antarctica B | Docosanoic acid | D-Xylose | 1-O-docosanoyl-D-xylopyranose | 67.50 |
Chemo-enzymatic Approaches for Nucleotide Sugar Preparation
Chemo-enzymatic synthesis combines the advantages of chemical synthesis and enzymatic catalysis for the efficient and selective production of complex molecules like nucleotide sugars labsolu.campg.dempg.de. This approach is particularly useful for preparing nucleotide sugars that are difficult or costly to obtain solely through enzymatic or chemical methods labsolu.campg.de.
Analytical Methodologies for Dl Xylose in Research
Chromatographic Techniques for DL-Xylose Quantification
Chromatography is a cornerstone for the separation and quantification of sugars like xylose from complex mixtures such as biomass hydrolysates and fermentation broths.
High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index (RI) detector is a robust and widely used method for the simultaneous identification and quantification of xylose. oup.comoup.comnih.gov This technique is particularly effective for analyzing carbohydrates because they lack a strong UV chromophore. The separation is typically achieved on specialized columns designed for sugar analysis.
A validated method for quantifying glucose and xylose in hydrolyzed sugarcane bagasse extract utilizes a Eurokat® H column. oup.comnih.gov The analysis is performed at an elevated temperature to improve peak resolution and reduce viscosity. This method has been validated for accuracy, precision, and linearity, demonstrating its suitability for routine analysis. nih.gov The limits of detection (LOD) and quantification (LOQ) for both glucose and xylose were found to be 0.8 ppm and 2.5 ppm, respectively, indicating high sensitivity. oup.comnih.gov
Table 1: HPLC-RI Conditions for Xylose Quantification
| Parameter | Condition | Source |
|---|---|---|
| Column | Eurokat® H (300 × 8 mm, 10 μm) | oup.comnih.gov |
| Mobile Phase | 0.01 N Sulfuric Acid Solution | oup.comnih.gov |
| Flow Rate | 0.6 mL/min | oup.comnih.gov |
| Column Temperature | 75°C | oup.comnih.gov |
| Detector | Refractive Index (RI) | oup.comnih.gov |
| Run Time | ~11 minutes | oup.comnih.gov |
| LOD | 0.8 ppm | nih.gov |
| LOQ | 2.5 ppm | nih.gov |
Another common approach involves using an amino-functionalized column with an isocratic mobile phase consisting of an acetonitrile (B52724) and water mixture. emu.ee However, studies using this system for analyzing hydrolyzed hay reported low separation of sugar peaks. emu.ee
Beyond HPLC-RI, other chromatographic techniques are instrumental in the analysis of xylose and its derivatives.
Gas Chromatography (GC): GC is frequently used for the analysis of volatile derivatives of sugars. For xylose, this involves a derivatization step to convert the non-volatile sugar into a volatile compound, such as its trimethylsilyl (B98337) (TMS) ether or alditol acetate (B1210297) derivative. cdnsciencepub.comacs.orgnih.gov GC coupled with a flame ionization detector (GC-FID) or mass spectrometry (GC-MS) can then be used for quantification and identification. nih.govnih.gov This method is effective for determining the glycosidic-linkage composition of xylose-containing polysaccharides. nih.gov
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for the qualitative analysis of carbohydrates. creative-biolabs.com It is often used to monitor the progress of enzymatic hydrolysis of xylan (B1165943), separating xylose from xylo-oligosaccharides of varying lengths. researchgate.netresearchgate.net The separation is typically performed on silica (B1680970) gel plates with a mobile phase such as 1-butanol/acetic acid/water, and the sugars are visualized by spraying with a reagent like sulfuric acid in ethanol (B145695) followed by heating. researchgate.net
Spectroscopic Analysis of DL-Xylose and its Complexes
Spectroscopic techniques are indispensable for elucidating the molecular structure of xylose and characterizing its interactions in more complex molecules like glycoproteins.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of carbohydrates. dtu.dkunina.it It provides information on the anomeric configuration (α or β), ring conformation, and glycosidic linkages. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals. nih.govnih.gov
In aqueous solution, D-xylose exists as a mixture of different isomers, primarily α-pyranose and β-pyranose, with smaller amounts of furanose forms. omicronbio.com NMR can distinguish and quantify these anomers. Specific chemical shifts in ¹³C NMR spectra are characteristic of each carbon in the different isomeric forms. omicronbio.comrsc.org
Table 2: ¹³C NMR Chemical Shift Assignments for D-Xylose Anomers in D₂O
| Carbon Atom | α-pyranose (ppm) | β-pyranose (ppm) | α-furanose (ppm) | β-furanose (ppm) | Source |
|---|---|---|---|---|---|
| C1 | 93.7 | 98.1 | 97.0 | 103.2 | omicronbio.com |
| C2 | 73.0 | 75.5 | - | - | omicronbio.com |
| C3 | 74.3 | 77.3 | - | - | omicronbio.com |
| C4 | 70.9 | 70.7 | - | - | omicronbio.com |
| C5 | 62.4 | 66.7 | - | - | omicronbio.com |
2D NMR experiments, such as COSY (Correlation Spectroscopy) and HOHAHA (Homonuclear Hartmann-Hahn), are used to establish proton-proton connectivities within a sugar ring, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, facilitating complete structural assignment of xylose-containing oligosaccharides. nih.gov
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid analytical technique used to identify functional groups present in a molecule. In the context of xylose, FTIR is used to characterize the structure of xylose-containing materials like xylan and hydrochars derived from xylose. researchgate.netnih.gov The FTIR spectrum of xylose exhibits characteristic absorption bands corresponding to O-H stretching, C-H stretching, and C-O stretching vibrations. researchgate.net
Studies have evaluated FTIR as an alternative to HPLC for the quantification of glucose and xylose in biomass hydrolyzates. uky.edu By building a calibration model using partial least squares (PLS) regression on the spectral region between 700 and 1530 cm⁻¹, researchers were able to predict xylose concentrations with a lower standard error of prediction than HPLC. uky.edu
Mass spectrometry (MS) is a highly sensitive technique for determining the molecular weight and structure of molecules. It is a critical tool in glycomics and metabolomics for analyzing xylose-containing glycoproteins and tracking xylose metabolism. nih.govacs.org
Metabolite Analysis: Ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) is used for targeted metabolomics to quantify intracellular metabolites in xylose fermentation pathways. nih.govacs.orgresearchgate.net This allows for the kinetic analysis of metabolite production and consumption, providing insights into metabolic fluxes in microorganisms. nih.gov Techniques like hydrophilic interaction liquid chromatography (HILIC) and ion pair chromatography (IPC) are employed for the separation of polar metabolites involved in the pentose (B10789219) phosphate (B84403) pathway and glycolysis. nih.govacs.org
Glycoprotein (B1211001) Analysis: Tandem MS is used to determine the structure of oligosaccharides, including those containing xylose. nih.gov However, saccharide migration can occur during fragmentation. For instance, in the analysis of N-linked glycans from horseradish peroxidase, a beta-1,2-linked xylose was observed to migrate from a mannose to a glucosamine (B1671600) residue during collision-induced dissociation (CID). nih.gov This highlights the complexity of interpreting MS data for glycan analysis. Various MS methods are used to release and profile glycans to determine their composition, including the number of hexose (B10828440), N-acetylhexosamine, and xylose units. escholarship.org
UV Absorption Spectroscopy in Xylose Research
Ultraviolet (UV) absorption spectroscopy serves as a versatile tool in the analysis of xylose, utilized through both direct and indirect measurement approaches. Direct analysis of xylose is possible, with studies of its UV spectrum showing a maximum absorbance at 210 nm. electrochemsci.org The optimal detection wavelength range for xylose has been identified as 245 nm to 255 nm. electrochemsci.org At 270 nm, the absorbance of xylose is notably lower than that of other monosaccharides like glucose, a characteristic that can be leveraged for differentiation. electrochemsci.org
Indirect methods often involve converting the non-chromophoric xylose into a substance that absorbs light in the UV-visible range. A common technique involves the acid-catalyzed dehydration of xylose to produce furfural (B47365). aiche.org This intermediate then reacts with a chromogenic reagent, such as orcinol (B57675) in the presence of an iron (III) catalyst, to form a colored complex. aiche.org The resulting complex can be quantified spectrophotometrically, with a characteristic absorption maximum at 671 nm. aiche.orgresearchgate.net Another indirect approach involves derivatizing the sugar with a UV-active tag, like 1-phenyl-3-methyl-5-pyrazolone (PMP), which allows for subsequent detection and quantification using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) with a UV detector. sepscience.com While UV-Vis spectrophotometry is a low-cost option, it can be susceptible to interference from other carbohydrates present in the sample. rsc.org
Table 1: UV Spectroscopic Properties of Xylose
| Parameter | Value | Reference |
|---|---|---|
| Maximum Absorbance (Direct) | 210 nm | electrochemsci.org |
| Optimal Detection Range (Direct) | 245 nm - 255 nm | electrochemsci.org |
| Wavelength for Indirect Orcinol Method | 671 nm | aiche.orgresearchgate.net |
Enzymatic Assays for DL-Xylose Quantification
Enzymatic assays offer high specificity and sensitivity for the quantification of DL-Xylose, representing a significant advancement over traditional chemical methods.
Automated Enzymatic Methods utilizing Xylose Dehydrogenase
A robust and automatable enzymatic method for xylose quantification has been developed based on the activity of the enzyme xylose dehydrogenase. nih.govnih.gov Specifically, recombinant xylose dehydrogenase from Caulobacter crescentus (XylB) has proven effective. nih.govnih.gov The principle of this assay involves two key enzymatic reactions. First, xylose mutarotase (B13386317) catalyzes the interconversion of α-D-xylose and β-D-xylose. megazyme.com Subsequently, β-xylose dehydrogenase specifically oxidizes β-D-xylose to D-xylonic acid, a reaction that requires the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺). megazyme.comcsic.es
The conversion of NAD⁺ to its reduced form, NADH, is directly proportional to the amount of D-xylose present in the sample. megazyme.com The concentration of xylose is determined by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH. csic.es A major advantage of this method is its amenability to automation, as it operates under mild conditions and does not require the harsh reagents or high temperatures associated with colorimetric assays. nih.gov This has allowed for its successful implementation and validation on various clinical autoanalyzers. nih.govnih.gov The method demonstrates good linearity, with one study reporting it was maintained up to a D-xylose concentration of 10 mg/dL. nih.govcsic.es
Comparison with Traditional Colorimetric Methods (e.g., Phloroglucinol (B13840) Method)
When compared to traditional colorimetric techniques like the phloroglucinol method, the automated enzymatic assay presents several distinct advantages. The phloroglucinol method relies on the reaction of xylose with phloroglucinol in a highly acidic environment at 100°C to produce a colored compound, which is then measured spectrophotometrically at approximately 554 nm. nih.govnih.govrsc.org While simple and reliable, these harsh reaction conditions preclude its use in standard automated clinical analyzers. nih.gov
In contrast, the enzymatic method using xylose dehydrogenase is performed under mild conditions, eliminating the need for corrosive acids and high heat, which reduces potential errors from sample manipulation and allows for full automation. nih.gov Comparative studies involving hundreds of clinical samples have demonstrated an excellent level of agreement between the enzymatic and phloroglucinol methods, with a Kappa coefficient of 0.9531 after adjusting the diagnostic cut-off. nih.govnih.gov While one report indicated that the analytical sensitivity of the phloroglucinol method was slightly better, the enzymatic assay offers superior specificity due to the strong preference of the Caulobacter crescentus xylose dehydrogenase for D-xylose over other sugars. nih.govnih.gov
Table 2: Comparison of Xylose Quantification Methods
| Feature | Automated Enzymatic Method (Xylose Dehydrogenase) | Phloroglucinol Colorimetric Method |
|---|---|---|
| Principle | Enzymatic oxidation of xylose, measurement of NADH at 340 nm megazyme.comcsic.es | Acid-catalyzed reaction with phloroglucinol, measurement of colored product at ~554 nm nih.gov |
| Automation | Fully automatable nih.govnih.gov | Manual, not suitable for standard autoanalyzers nih.gov |
| Reaction Conditions | Mild (neutral pH, room/body temp) core.ac.uk | Harsh (strong acid, 100°C) nih.gov |
| Specificity | High, strong preference for D-xylose nih.gov | Good, but potential for interference from other pentoses rsc.org |
| Agreement | Excellent correlation with phloroglucinol method nih.govnih.gov | Established reference method nih.govresearchgate.net |
| Advantages | Automation, reduced sample handling, no harsh reagents nih.gov | Simplicity, low cost nih.gov |
| Disadvantages | Higher reagent cost | Manual, harsh/hazardous reagents, not automatable nih.gov |
Advanced Techniques for Solid-State Analysis
Advanced thermal analysis techniques are employed to investigate the solid-state properties of DL-Xylose, providing critical data on its phase behavior and solubility.
Differential Scanning Calorimetry (DSC) for Phase Diagram Determination
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal properties of materials. nih.gov In the context of DL-Xylose, DSC has been instrumental in determining the phase diagrams of its chiral systems. whiterose.ac.uk By precisely measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can detect phase transitions such as melting and crystallization. nih.gov
Research investigating the solid-state landscape of the D- and L-enantiomers of xylose has utilized DSC to elucidate their crystallization behavior. The resulting phase diagram revealed that D- and L-xylose crystallize separately to form a conglomerate, which is a physical mixture of enantiomeric crystals, rather than a racemic compound where both enantiomers are present in the same crystal lattice. whiterose.ac.uk This information is fundamental for understanding the physicochemical properties of DL-Xylose and is crucial for processes like purification and formulation.
Thermogravimetric Analysis (TGA) for Solubility Measurements
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time. impactfactor.org While commonly used to study thermal stability and decomposition, TGA has also been adapted as a reliable method for determining the solubility of compounds like DL-Xylose. whiterose.ac.uk
The methodology involves preparing a saturated solution of xylose in a specific solvent at a constant temperature, ensuring equilibrium is reached. A precise volume of the clear supernatant is then subjected to TGA analysis. The sample is heated, causing the solvent to evaporate. The mass of the non-volatile xylose remaining after complete solvent evaporation is measured. This residual mass is used to calculate the concentration of xylose in the saturated solution, thus determining its solubility at that specific temperature. This thermogravimetric method has been successfully applied to measure the solubility of xylose in various solvent mixtures, such as different ratios of ethanol and water. whiterose.ac.uk
Powder X-ray Diffraction (PXRD) for Crystalline Structure Characterization
Powder X-ray Diffraction (PXRD) is a fundamental analytical technique employed to investigate the crystalline structure of solid materials, including the pentose sugar DL-Xylose. This non-destructive method provides detailed information about the atomic arrangement within a crystal lattice, enabling the identification of crystal phases, determination of unit cell dimensions, and assessment of sample purity.
In the case of DL-Xylose, research has demonstrated that it crystallizes as a conglomerate. researchgate.netacs.orgwhiterose.ac.uk A conglomerate is a mechanical mixture of separate crystals of the individual enantiomers, in this instance, D-Xylose and L-Xylose. researchgate.net This is in contrast to a racemic compound, where both enantiomers are present in equal amounts within the same crystal lattice. The formation of a conglomerate for DL-Xylose is a crucial finding, as the structural differences between conglomerates and racemic compounds are readily identifiable by X-ray diffraction. nih.gov
The crystalline forms of D-Xylose and L-Xylose have been characterized as orthorhombic, belonging to the space group P2₁2₁2₁. acs.org As expected for enantiomeric pairs, their unit cell dimensions and angles are identical, with the only distinction being the spatial orientation of the molecules within the crystal lattice. researchgate.net
Detailed Research Findings
Comprehensive crystallographic studies have elucidated the structural parameters of the individual enantiomers that constitute DL-Xylose. Single crystals of D-Xylose and L-Xylose have been successfully grown and analyzed, yielding high-quality diffraction data. nih.govacs.org The crystal structure of D-Xylose was found to consist solely of α-anomer molecules. acs.org This structure exhibits the lowest density among the related sugar compounds analyzed in the same study. acs.org
The PXRD patterns for D-Xylose and L-Xylose are identical, a direct consequence of their enantiomeric relationship. These patterns, generated from single-crystal data, serve as a definitive fingerprint for the crystalline phases present in a sample of DL-Xylose.
The key crystallographic information for the enantiomers of xylose is summarized in the interactive table below.
| Parameter | D-Xylose | L-Xylose |
|---|---|---|
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| Longest Unit Cell Edge (Å) | 12.57 | 12.57 |
| Density (g/cm³) | 1.541 | 1.541 |
| Lattice Energy (kJ/mol) | -203.5 | -203.5 |
Data sourced from crystallographic studies. acs.org
The PXRD pattern of a DL-Xylose sample will exhibit a combination of the characteristic peaks of both D-Xylose and L-Xylose. Since their individual patterns are identical, the resulting pattern for the conglomerate is indistinguishable from that of the pure enantiomers.
Hydrogen bonding plays a significant role in the crystal structure of sugars. whiterose.ac.uk In the case of α-D-Xylose, four distinct types of hydrogen bonds have been identified: one involving the ring-bound oxygen and a hydroxyl group, and three intermolecular bonds between hydroxyl groups. acs.org This intricate network of hydrogen bonds contributes to the stability of the crystal lattice.
Slurry experiments have further confirmed that the conglomerate is the most thermodynamically stable form for DL-Xylose. nih.gov
Biotechnological Production and Engineering of Dl Xylose and Its Derivatives
Biorefinery Concepts for Lignocellulosic Biomass Hydrolysis
Lignocellulosic biomass, composed mainly of cellulose (B213188), hemicellulose, and lignin (B12514952), represents a significant renewable resource for producing biofuels and biochemicals msu.edunih.gov. In a biorefinery, the hydrolysis of lignocellulosic biomass is a crucial step to break down polysaccharides into fermentable sugars like glucose and xylose msu.edumdpi.comcelignis.com. Hemicellulose, being a major source of xylose, is particularly targeted in this process frontiersin.orgfrontiersin.org.
Pretreatment and Hydrolysis Methods for Xylose Yield Optimization
Pretreatment of lignocellulosic biomass is essential to alter its structure, making cellulose and hemicellulose more accessible to hydrolysis and enhancing the yield of reducing sugars msu.edud-nb.infobiofueljournal.com. Various pretreatment methods exist, including physical, chemical, and biological approaches d-nb.infobiofueljournal.com. Effective pretreatment methods, often physico-chemical or chemical, aim to remove or modify lignin and hemicellulose, increase porosity, and reduce crystallinity d-nb.infobiofueljournal.comsciopen.com.
Hydrolysis, following pretreatment, breaks down the pretreated biomass into monomeric sugars. Acid hydrolysis is a widely used method for converting lignocellulose into fermentable sugars, particularly effective at converting xylan (B1165943) into xylose due to its rapid hydrolysis rate rbciamb.com.brncsu.edu. Dilute acid hydrolysis, often using sulfuric acid, is a common approach performed at elevated temperatures sciopen.comncsu.educhula.ac.th. This method can effectively solubilize hemicellulose and yield xylose, although high temperatures can also lead to the degradation of sugars into inhibitory compounds like furfural (B47365) mdpi.comchula.ac.thacs.org.
Studies have investigated the optimization of pretreatment and hydrolysis parameters for maximizing xylose yield. For instance, research on energycane and oilcane bagasses utilizing sequential hydrothermal-mechanical pretreatment followed by enzymatic hydrolysis with xylanase supplemented with acetylxylan esterase (AXE) achieved optimal xylose yields of 92.29% osti.gov. Another study using a lower concentration of zinc chloride aqueous solution (30–55 wt%) at 95 °C for a short reaction time (8–12 min) demonstrated selective degradation of hemicellulose to xylose with a yield of 97% from corncob mdpi.com.
Table 1 summarizes some pretreatment methods and their effects on xylose yield.
| Pretreatment Method | Biomass Source | Key Outcome for Xylose | Reference |
| Dilute Sulfuric Acid Hydrolysis | Fruit bunches | Xylan recovery of 81.4% | sciopen.com |
| Dilute Sulfuric Acid Pretreatment | Straw | 31.9 g/L final xylose concentration after enzymatic hydrolysis | sciopen.com |
| Sequential Hydrothermal-Mechanical + Enzymatic (Xylanase + AXE) | Energycane and Oilcane Bagasses | Optimal xylose yield of 92.29% | osti.gov |
| Zinc Chloride Aqueous Solution (30-55 wt%) | Corncob | Selective hemicellulose degradation, 97% xylose yield | mdpi.com |
Enzymatic Hydrolysis and Fermentation Processes
Enzymatic hydrolysis offers a biological alternative for obtaining monomeric sugars from lignocellulose, utilizing enzymes like cellulases and hemicellulases celignis.com. Hemicellulases are crucial for degrading the complex polysaccharides in hemicellulose, releasing sugars including xylose celignis.commdpi.com. A variety of enzymes, such as endo-1,4-β-xylanase, α-l-arabinofuranosidase, β-xylosidase, and α-d-glucuronidase, work synergistically to hydrolyze xylan into xylose nih.gov.
Following hydrolysis, the released xylose can be fermented by microorganisms to produce various products, including xylitol (B92547) frontiersin.orgnih.gov. Enzymatic hydrolysis and fermentation can be carried out in separate steps or simultaneously in the same bioreactor, known as simultaneous saccharification and fermentation (SSF) mdpi.com.
Recovery and Purification of DL-Xylose from Biomass Hydrolysates
After hydrolysis, DL-Xylose is present in the biomass hydrolysate along with other sugars, degradation products, and lignin residues nih.gov. Recovering and purifying DL-Xylose from this complex mixture is a critical downstream processing step. Traditional chemical methods for xylitol production involve purification of xylose from the hydrolysate before hydrogenation frontiersin.org. Microbial production of xylitol from xylose-rich hydrolysates often requires detoxification of the hydrolysate to remove inhibitors formed during pretreatment nih.govrbciamb.com.br.
Microbial Production of Xylitol from DL-Xylose
The biotechnological production of xylitol primarily relies on the microbial conversion of xylose frontiersin.orgnih.gov. This process is often preferred over chemical synthesis due to milder conditions, higher selectivity, and lower energy requirements researchgate.netmdpi.comscielo.br. Microorganisms capable of metabolizing pentose (B10789219) sugars, particularly xylose, are utilized as biocatalysts frontiersin.org.
In most xylose-assimilating yeasts and fungi, the initial step in xylose metabolism involves the reduction of D-xylose to xylitol, catalyzed by the enzyme xylose reductase (XR) frontiersin.orgmdpi.comnih.gov. This reaction typically requires NADPH as a cofactor frontiersin.orgmdpi.com. Xylitol can then be further metabolized to D-xylulose by xylitol dehydrogenase (XDH) frontiersin.orgnih.gov. Bacteria, in contrast, often utilize xylose isomerase to directly convert D-xylose to D-xylulose frontiersin.org.
Yeasts (e.g., Candida species) and Fungi as Biocatalysts
Yeasts are considered predominant microorganisms for the bioconversion of xylose to xylitol frontiersin.orgfrontiersin.org. Several yeast species, including various Candida species such as Candida tropicalis, Candida guilliermondii, and Candida parapsilosis, are known for their ability to produce xylitol from xylose nih.govmdpi.comnih.govtandfonline.com. These yeasts possess xylose reductase, the key enzyme for this conversion mdpi.com.
Research has focused on screening and optimizing yeast strains for improved xylitol production. For example, Candida tropicalis DSM 7524 has been studied for its xylitol production from xylose, with optimization of parameters like substrate concentration, pH, aeration rate, and temperature mdpi.com. Studies have shown high xylitol yields from Candida tropicalis under optimized conditions, including fed-batch fermentation strategies mdpi.comnih.gov.
Filamentous fungi also have the capacity to produce xylitol from D-xylose frontiersin.orgscielo.br. Early studies identified species like Penicillium chrysogenum and Petromyces albertensis as xylitol producers frontiersin.org. While some filamentous fungi can produce xylitol, their bioconversion efficiency may not always compare favorably with that of yeasts scielo.br.
Table 2 presents examples of xylitol production by different yeast strains.
| Yeast Species | Initial Xylose Concentration (g/L) | Xylitol Production (g/L) | Yield (g/g) | Conditions | Reference |
| Candida tropicalis W103 | 150 | 131 | - | Flask fermentation, 45 h | nih.gov |
| Candida tropicalis DSM 7524 | 60-80 | - | 0.7152–0.8366 | pH 5.5, 37 °C, microaerophilic, batch | mdpi.com |
| Candida tropicalis DSM 7524 | ~82.11 | 71.34 | 0.8684 | Fed-batch fermentation, 81 h | mdpi.com |
| Spathaspora sp. JA1 | 40 | 21 | >0.80 | Oxygen-limited, 50 h | mdpi.com |
| Wickerhamomyces anomalus 740 | 40 | 24 | >0.80 | Oxygen-limited, 50 h | mdpi.com |
| Candida guilliermondii FTI-20037 | 30 | 16-17 | - | 48 h | scielo.br |
| Candida tropicalis 1004 | 30 | 16-17 | - | 48 h | scielo.br |
Bacterial Systems for Xylitol Production
While yeasts are prominent, certain bacterial species also possess the ability to produce xylitol frontiersin.org. Some bacterial strains, including those from the genera Corynebacterium and Enterobacter, were identified in earlier studies as having the enzyme xylose reductase and accumulating xylitol frontiersin.org. Mycobacterium smegmatis has also been reported to produce xylitol frontiersin.org.
Screening of bacterial cultures from species like Cellulomonas, Corynebacterium, and Serratia has shown xylitol production frontiersin.orgvt.edu. Corynebacterium species, in particular, have demonstrated significant xylitol yields vt.edu. For example, Corynebacterium sp. NRRL B 4247 showed the highest xylitol production among screened species under various conditions vt.edu. Pseudomonas putida has also been identified as a bacterial strain capable of producing xylitol with notable volumetric productivity frontiersin.org.
Genetically engineered bacterial strains, such as Escherichia coli, are also being developed for efficient xylitol production from xylose and lignocellulosic hydrolysates mdpi.com.
Process Optimization and Genetic Engineering for High Xylitol Yields
Xylitol, a sugar alcohol, is a key derivative of xylose with various applications. fishersci.noecostore.comfishersci.ca Biotechnological production of xylitol from xylose is primarily carried out by microorganisms, particularly yeasts and fungi, which metabolize xylose. frontiersin.orgecostore.com The initial step in this metabolic pathway involves xylose reductase (XR) converting D-xylose to xylitol, often preferentially using NADPH as a cofactor. frontiersin.orgnih.gov Xylitol is then typically oxidized to D-xylulose by xylitol dehydrogenase (XDH), which usually requires NAD+ as a cofactor. frontiersin.orgnih.gov
Achieving high xylitol yields through fermentation faces challenges, including the need for efficient xylose-rich hydrolysates and optimizing fermentative parameters. frontiersin.org Genetic engineering strategies are crucial for enhancing xylitol production by modulating key enzymes like xylose reductase, xylose isomerase, and xylulokinase. frontiersin.org For instance, engineering Saccharomyces cerevisiae strains to express XR and XDH from species like Scheffersomyces stipitis (formerly Pichia stipitis) has been a common approach to enable xylose utilization and xylitol production. nih.gov
Process optimization involves factors such as initial xylose concentration, which needs to be optimized to avoid substrate inhibition and ensure high xylitol yield without negatively impacting microbial performance. frontiersin.org Increasing inoculum concentration can also help mitigate the effects of inhibitory compounds in hydrolysates. frontiersin.org
Metabolic engineering efforts often focus on balancing the xylose metabolic pathway to minimize the accumulation of xylitol as a byproduct and enhance the production of desired products like ethanol (B145695). nih.govfrontiersin.org Strategies include modifying cofactor affinity of enzymes like XR and XDH to reduce unfavorable xylitol excretion and optimizing the expression of downstream pentose phosphate (B84403) pathway genes to ensure continuous utilization of xylitol. nih.govfrontiersin.org Deletion or overexpression of specific genes involved in xylose metabolism and the pentose phosphate pathway have been explored to improve xylitol yield and reduce byproduct formation. nih.govfrontiersin.org
Research has demonstrated high xylitol yields and productivities in engineered strains. For example, a xylitol dehydrogenase-deficient mutant of Candida tropicalis achieved a xylitol concentration of 250 g/L with a yield of up to 98% and a volumetric productivity of 5 g/L/h in fed-batch fermentation. compa.re.kr Another study using a recombinant flocculating Saccharomyces cerevisiae strain with a transformed xylose reductase gene achieved a xylitol yield of 0.96 g/g xylose from non-detoxified napiergrass hydrolysate. ncsu.edu
Biotechnological Production of Other DL-Xylose Derived Chemicals
Beyond xylitol, DL-xylose serves as a versatile feedstock for the biotechnological production of a range of valuable chemicals, including prebiotics, organic acids, biofuels, and bioplastic precursors. wikipedia.orgecostore.comfishersci.cad-nb.infogoogle.com
Xylooligosaccharides (XOS) as Prebiotics
Xylooligosaccharides (XOS) are functional oligosaccharides derived from xylan, with D-xylose as the main monosaccharide component of xylan. rsc.orgnih.govdaneshyari.com XOS are gaining interest as prebiotics due to their beneficial effects on gut health. daneshyari.com Biotechnological production of XOS typically involves the hydrolysis of xylan, often from lignocellulosic biomass, using enzymes like xylanases. nih.gov Autohydrolysis is another method used for XOS production from agricultural residues like hazelnut shell. nih.gov Process parameters such as temperature and holding time during autohydrolysis significantly influence the yield and composition of XOS. nih.gov
Glycolate (B3277807) Production from DL-Xylose via Metabolic Engineering
Glycolate is a valuable platform chemical with diverse applications. nih.govd-nb.info Biotechnological production of glycolate from sustainable feedstocks like D-xylose is an area of active research. nih.govd-nb.info Metabolic engineering of microorganisms, such as Escherichia coli and Corynebacterium glutamicum, has been explored for converting xylose to glycolate. nih.govd-nb.infonih.govacs.org
New metabolic routes for glycolate production from xylose have been established in engineered E. coli. One such route involves the introduction of NAD+-dependent xylose dehydrogenase (xdh) and xylonolactonase (xylC) from Caulobacter crescentus, converting D-xylose to D-xylonate, which is further processed to glycolate. nih.govd-nb.inforesearchgate.net Engineered strains have shown significant glycolate production. For instance, an engineered E. coli strain (Q2742) produced 43.60 ± 1.22 g/L glycolate from xylose with a productivity of 0.91 ± 0.02 g/L/h and a yield of 0.46 ± 0.03 g/g xylose. nih.govd-nb.info This yield approached the maximum theoretical yield by overcoming acetate (B1210297) formation. d-nb.info
Studies have also investigated glycolate production from xylose in Corynebacterium glutamicum via synthetic metabolic pathways, achieving glycolate yields of up to 0.99 mol/mol (0.51 g/g). acs.org Metabolic engineering of Halomonas bluephagenesis has also shown potential for glycolate production from xylose. nih.gov
Data on Glycolate Production from Xylose in Engineered E. coli Strain Q2742 nih.govd-nb.info:
| Parameter | Value | Unit |
| Glycolate Titer | 43.60 ± 1.22 | g/L |
| Productivity | 0.91 ± 0.02 | g/L/h |
| Yield (g/g xylose) | 0.46 ± 0.03 | g/g |
Xylonic Acid and Other Organic Acids
D-xylonic acid, an oxidation product of D-xylose, is a promising platform chemical with potential applications in various industries, including food, chemical, agriculture, and pharmaceuticals. researchgate.netniscpr.res.innih.gov It is considered a high-value chemical and a potential alternative to gluconic acid, which is produced from glucose. niscpr.res.infraunhofer.de
Biotechnological production of xylonic acid from xylose can be achieved using various microbial species, including Pseudomonas, Gluconobacter, and engineered fungal and yeast strains. aalto.figoogle.comresearchgate.netniscpr.res.infraunhofer.de The conversion of D-xylose to xylonic acid typically involves xylose dehydrogenase (XDH) converting xylose to xylonolactone, which is then hydrolyzed to xylonic acid spontaneously or enzymatically. mdpi.comaalto.figoogle.com
Genetic engineering of microorganisms has significantly improved xylonic acid production. Recombinant fungal strains genetically modified to express xylose dehydrogenase genes can convert xylose to xylonic acid, which is often excreted outside the cell, facilitating recovery. google.com In some cases, reducing or eliminating competing reactions, such as the conversion of xylose to xylitol by aldose reductase, is necessary to enhance xylonic acid yield. google.com
High xylonic acid titers have been achieved in engineered strains. For example, Pichia kudriavzevii has produced 171 g/L D-xylonate at pH 5.5 and 146 g/L at pH 3. aalto.fi Engineered Zymomonas mobilis strains have also shown high xylonic acid production from xylose and sugarcane bagasse hydrolysate, with titers reaching 56.44 ± 1.93 g/L in a bioreactor. mdpi.com Pseudoduganella danionis, a newly isolated culture, has demonstrated the ability to produce 6.5 g/L D-xylonic acid from 10 g/L D-xylose. niscpr.res.in
Xylose can also be used as a substrate for the biotechnological production of other organic acids, such as lactic acid and succinic acid, often through metabolic engineering of yeast or bacterial strains. osti.govfrontiersin.orgnih.govresearchgate.net
Data on Xylonic Acid Production:
| Microorganism | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Pichia kudriavzevii | D-xylose (pH 5.5) | 171 | Not specified | 1.4 | aalto.fi |
| Pichia kudriavzevii | D-xylose (pH 3) | 146 | Not specified | 1.2 | aalto.fi |
| Engineered Z. mobilis | 54.27 ± 0.26 g/L xylose (bioreactor) | 56.44 ± 1.93 | Not specified | Not specified | mdpi.com |
| Engineered Z. mobilis | 50 g/L xylose (shake flask) | 26.17 ± 0.58 | 1.04 ± 0.04 | 1.85 ± 0.06 | mdpi.com |
| Engineered Z. mobilis | 10 g/L sugarcane bagasse hydrolysate | 11.13 | Not specified | Not specified | mdpi.com |
| Pseudoduganella danionis | 10 g/L D-xylose | 6.5 | ~0.65 | Not specified | niscpr.res.in |
Biofuel and Bioplastic Precursors
DL-xylose is a valuable renewable resource for the production of biofuels, particularly ethanol, through microbial fermentation. rsc.org Engineered microorganisms, such as Saccharomyces cerevisiae, are being developed to efficiently ferment xylose into ethanol, which is the second most abundant sugar in lignocellulose after glucose. rsc.orgfrontiersin.org
Furthermore, xylose and its derivatives are being explored as precursors for the production of bioplastics and their monomers. rsc.orgniscpr.res.inresearchgate.netresearcher.liferesearchgate.netajgreenchem.com D-xylose can be converted into various value-added chemicals that serve as building blocks for bioplastics. rsc.org For instance, xylonic acid can be used as a precursor for bioplastic and polymer synthesis, including co-polyamides, polyesters, and hydrogels. niscpr.res.in
Research is also focusing on the production of bioplastic precursors like 1,4-butanediol (B3395766) and succinic acid from xylose through integrated chemical and enzymatic processes. researchgate.net Polybutylene succinate (B1194679) (PBS), an important bio-based plastic, is manufactured from 1,4-butanediol and succinic acid, highlighting the potential of xylose as a renewable source for these monomers. researchgate.net Efforts are underway to develop cost-effective and sustainable precursors for materials like carbon fibers from biomass components, including those derived from xylose. researchgate.net
The unique structure and properties of xylose and xylose-derived polysaccharides, such as xylans, make them favored feedstocks for developing novel bioplastics with potential applications in packaging, 3D printing, and solid polymer electrolytes. rsc.org Chemical modifications of the hydroxyl groups in xylans can impart thermoplasticity and processability, making them promising for renewable bio-based plastics, often in blends with other biopolymers to improve mechanical properties. rsc.org
Dl Xylose in Biological Systems and Research Models
Role in Carbohydrate Metabolism Research
D-xylose is instrumental in research settings, particularly in studies related to carbohydrate metabolism and the development of glycoproteins. atamanchemicals.com While not extensively metabolized by humans in the same way as hexoses like glucose, its unique metabolic pathways in various organisms make it a valuable subject of study. For instance, humans possess enzymes called protein xylosyltransferases (XYLT1, XYLT2) that transfer D-xylose from UDP to a serine residue in the core protein of proteoglycans, highlighting its role in complex carbohydrate synthesis. atamanchemicals.com Research in animal models, such as pigs, has investigated the extent to which xylose can be utilized as an energy source, particularly when released from arabinoxylan in diets. Studies have shown that pigs can metabolize xylose, although with considerably lower efficiency than glucose. plos.org A comprehensive pathway for xylose metabolism has been proposed in pigs, with D-threitol identified as a major urinary metabolite. plos.org
Use as a Diagnostic Agent in Intestinal Absorption Studies
D-xylose is widely recognized for its use as a diagnostic agent to assess intestinal absorption. drugbank.comatamanchemicals.com The principle behind this application is that D-xylose is a simple sugar that does not require enzymatic digestion before absorption in the small intestine. atamanchemicals.comwikipedia.org Its absorption relies primarily on the integrity of the intestinal mucosa. atamanchemicals.comwikipedia.org By measuring the amount of D-xylose absorbed into the bloodstream and subsequently excreted in the urine after oral administration, clinicians and researchers can evaluate the absorptive capacity of the small intestine. drugbank.commedlineplus.govtesting.com
D-Xylose Absorption Test in Clinical Research
The D-xylose absorption test is a medical test performed to diagnose conditions that present with malabsorption of the proximal small intestine due to defects in the integrity of the gastrointestinal mucosa. wikipedia.org It is used to help diagnose malabsorption disorders, conditions that affect the ability to digest and absorb nutrients from food. medlineplus.govtesting.com Symptoms that may lead to this test include chronic diarrhea, abdominal pain, bloating, gas, and unexplained weight loss. medlineplus.govtesting.com In children, it may be used to investigate failure to gain weight despite adequate food intake. medlineplus.govalberta.casaskhealthauthority.ca
The test typically involves administering a standard oral dose of D-xylose dissolved in water after a period of fasting. testing.comksu.edu.sa Blood and urine samples are then collected over a specific time frame to measure the levels of absorbed and excreted D-xylose. testing.comsaskhealthauthority.ca In normal individuals, a significant portion of the administered D-xylose is absorbed and excreted in the urine within a few hours. wikipedia.orgksu.edu.sa Lower-than-normal levels of xylose in the blood or urine may indicate a malabsorption disorder affecting the small intestine, such as celiac disease or Crohn's disease. wikipedia.orgmedlineplus.gov The test can help differentiate between malabsorption caused by intestinal dysfunction and maldigestion due to insufficient pancreatic enzymes or bile. testing.com While historically a common test, its use has declined with the advent of other diagnostic methods like antibody tests. wikipedia.orgtesting.commedlineplus.gov
| Sample Type | Normal D-Xylose Levels (Adults) |
|---|---|
| Blood (2 hours post-ingestion) | Approximately 21 mg/dL labtestpk.com |
| Urine (5 hours post-ingestion) | Approximately 4.5 g (following a 25g oral dose) wikipedia.org |
Note: Normal values may vary slightly depending on the laboratory and specific protocol used.
Applications in Animal Medicine for Malabsorption Testing
The D-xylose absorption test is also applied in veterinary medicine to assess intestinal function and diagnose malabsorption in animals. atamanchemicals.commsdvetmanual.com It is considered a relatively easy, inexpensive, and noninvasive test in species like horses, preruminant calves, and crias, particularly when investigating unexplained weight loss or chronic diarrhea. msdvetmanual.comcabidigitallibrary.org The test measures the absorptive capacity of the small-intestinal mucosa, as functional enterocytes actively transport D-xylose. msdvetmanual.com Subnormal absorption indicates potential malabsorption. msdvetmanual.com
Protocols involve fasting the animal and administering a dose of D-xylose orally, often via nasogastric tube in larger animals like horses. msdvetmanual.comcabidigitallibrary.org Blood samples are collected at timed intervals to monitor xylose absorption. msdvetmanual.comcabidigitallibrary.org Studies in horses have helped standardize the test, with research indicating appropriate dosages and sampling times to discriminate between normal and abnormal absorption. researchgate.netnih.gov The test has been successfully used to evaluate malabsorption syndrome in birds caused by various factors, including antinutrients, mycotoxins, viruses, and intestinal parasites. researchgate.netresearchgate.net In rats, the serum D-xylose test has been found useful in identifying small intestinal malabsorption in models of antigen-specific gut inflammatory reactions. nih.govnih.gov
Analytical Validation of Xylose Measurement in Biological Samples
Accurate measurement of xylose in biological samples like urine and serum is crucial for the reliability of the D-xylose absorption test. Various analytical methods have been developed and validated for this purpose. The phloroglucinol (B13840) assay is a traditional colorimetric method used for determining D-xylose in biological fluids. nih.govabbexa.comnih.gov This method relies on the reaction of furfural (B47365), produced from xylose dehydration in strong acid, with phloroglucinol to form colored compounds that can be quantified spectrophotometrically. abbexa.comxn--80aabqbqbnift4db.xn--p1ai
Improvements and validation of the phloroglucinol-based assay have aimed to enhance sensitivity and robustness for routine clinical use. nih.govnih.gov Validation studies assess parameters such as linearity, accuracy, and precision over relevant concentration ranges in urine and serum samples. nih.govnih.gov Gas chromatography (GC) is another analytical technique that has been optimized for xylose determination in biological samples. nih.gov Different assay methods, including parabromoaniline (PBA) and ferric chloride-orcinol (FCO) methods, have been compared for xylose measurement in animal samples, with some showing better performance than others. researchgate.netnih.gov
| Analytical Method | Principle | Sample Types | Key Features |
|---|---|---|---|
| Phloroglucinol Assay | Colorimetric reaction with furfural derived from xylose | Urine, Serum, Plasma | Traditional, can be improved for sensitivity nih.govabbexa.comnih.gov |
| Gas Chromatography (GC) | Separation and detection of xylose | Urine, Serum | Optimized for sensitivity and reproducibility nih.gov |
| Colorimetric Assays (e.g., using Phloroglucinol) | Formation of colored compounds quantifiable by spectrophotometry | Serum, Plasma, Urine (animal) | Used for routine measurement abbexa.comxn--80aabqbqbnift4db.xn--p1ai |
DL-Xylose as a Carbon Source in Microbial Culture Media
DL-Xylose, or more specifically D-xylose, is widely used as a carbon source in microbial culture media for the growth and fermentation studies of various microorganisms. atamanchemicals.com Many microorganisms, including bacteria and yeasts, are capable of metabolizing xylose, which is abundant in lignocellulosic biomass. igem.wikiencyclopedia.pub This makes xylose a crucial substrate in the context of biotechnology and the production of biofuels and other valuable compounds from renewable resources. atamanchemicals.comresearchgate.net The ability of microorganisms to utilize xylose is essential for the efficient conversion of biomass into desired products. nih.gov
Studies on Xylose and Glucose Co-utilization by Microorganisms
Research extensively explores the co-utilization of xylose and glucose by microorganisms, as these two sugars are the primary components of lignocellulosic hydrolysates. igem.wikiencyclopedia.pubnih.gov Efficient co-utilization is a significant factor for the economic viability of biomass-based fermentation processes. researchgate.netnih.gov
Many microorganisms exhibit a phenomenon known as diauxic growth when presented with a mixture of glucose and xylose. igem.wikiencyclopedia.pubnih.govoup.com In classical diauxie, glucose is the preferred carbon source and is consumed first. encyclopedia.puboup.com Only after glucose is depleted do the microorganisms switch to utilizing xylose, often after a lag phase during which enzymes necessary for xylose metabolism are induced. encyclopedia.puboup.com This preferential utilization of glucose is often regulated by carbon catabolite repression (CCR), where the presence of glucose represses the expression of genes involved in xylose uptake and metabolism. igem.wikiencyclopedia.pub
Studies investigate the kinetics of growth and metabolite production under single and mixed substrate conditions. nih.gov For example, research on Debaryomyces nepalensis has shown diauxic growth on glucose/xylose mixtures, with glucose being the preferred substrate. nih.gov Interestingly, the presence of glucose in this case enhanced the conversion of xylose to xylitol (B92547). nih.gov In contrast to classic diauxie, some microorganisms or engineered strains can exhibit simultaneous utilization of glucose and xylose, which is desirable for more efficient fermentation processes. researchgate.net Research efforts are focused on engineering microorganisms, such as Escherichia coli, to improve the co-utilization of glucose and xylose, often by modifying regulatory pathways involved in CCR or enhancing xylose uptake and metabolism. igem.wikiresearchgate.net
Impact on Glycosylation Patterns and Protein Function
Xylose plays a crucial role in glycosylation, the process by which carbohydrates are attached to proteins and lipids, influencing their structure, function, and localization. While xylose is a general component of O-glycans in mammals, core-xylosylation of N-glycans is typically found in plants and helminths mdpi.comnih.gov. The presence of xylosylated N-glycans can elicit an immunological response in humans mdpi.comnih.govresearchgate.net.
Fungal Virulence and Xylose Donor Transport
In fungal pathogens like Cryptococcus neoformans, xylose is a significant component of the polysaccharide capsule, a major virulence factor that impedes the host immune response osti.govnih.govplos.org. The synthesis of these glycans requires activated precursors, such as UDP-xylose, which are primarily produced in the cytosol and then transported into the secretory pathway osti.govasm.org. Two specific transporters, Uxt1 and Uxt2, are responsible for the transport of the xylose donor, UDP-xylose, in C. neoformans osti.govnih.govplos.org. These transporters also facilitate the transport of UDP-galactofuranose osti.govnih.govplos.org. Studies have shown that Uxt1 and Uxt2 are essential for xylose incorporation into fungal capsules and proteins and are necessary for C. neoformans to cause disease in mice models, although their absence does not surprisingly affect fungal viability during infection osti.govnih.govplos.org. The presence of xylose units in the glucuronoxylomannan (GXM) structure of C. neoformans contributes to its virulence by delaying the deposition of the C3 complement system factor and altering GXM accumulation in the spleen frontiersin.org. Deletion of the Cxt1 gene, which encodes a β(1,2)-xylosyltransferase involved in capsule synthesis, led to lower infection levels in murine models, suggesting the importance of xylosylation for C. neoformans virulence and infectivity frontiersin.org.
Xylosylation of Recombinant Glycoprotein (B1211001) Vaccines
The presence of xylosylated N-glycans on recombinant glycoproteins can impact their immunogenicity in humans mdpi.comnih.govresearchgate.net. This has implications for the development of recombinant glycoprotein vaccines. Engineering of Chinese hamster ovary (CHO) cells to produce recombinant glycoprotein vaccines with xylosylated N-glycans has been explored. For instance, the F-protein of the human respiratory syncytial virus (RSV) has been used as a model vaccine protein expressed in CHO-DG44 cells co-expressing β1,2-xylosyltransferase from Nicotiana tabacum nih.govresearchgate.net. Xylosylation of the recombinant RSV-F protein was confirmed, and in immunogenic studies using a human artificial lymph node model, the engineered protein demonstrated improved vaccination efficacy compared to the non-xylosylated version nih.govresearchgate.net.
Interaction with Other Sugars and Dietary Components
Xylose can interact with other sugars and dietary components, influencing metabolic responses and the stability of certain nutrients in food systems.
Effects of L-Arabinose and D-Xylose on Postprandial Glucose and Insulin (B600854) Responses
L-arabinose and D-xylose have been investigated for their potential to reduce postprandial glucose and insulin responses, hypothesized to occur through the inhibition of intestinal sucrase activity, which delays sucrose (B13894) digestion nih.govsciencegate.appnih.govfoodandnutritionresearch.netfoodandnutritionresearch.netnih.gov. Studies in healthy males have shown that the addition of L-arabinose and D-xylose to a fruit-based drink resulted in lower glucose and insulin peaks compared to a control drink nih.govsciencegate.appnih.govfoodandnutritionresearch.netfoodandnutritionresearch.net. Specifically, glucose concentrations were significantly lower at 15, 30, and 45 minutes after consuming solutions containing both concentrations of xylose compared to the control, although glucose concentration was significantly higher at 120 minutes nih.gov. The efficacy of L-arabinose appeared to be dependent on the food matrix, as the effect on glucose responses was not significantly different when added to a muffin, although the insulin peak and incremental area under the curve (iAUC) tended to be lower nih.govsciencegate.appnih.govfoodandnutritionresearch.netfoodandnutritionresearch.net. D-xylose at a concentration of 10 mmol/L has been shown to inhibit intestinal sucrase activity by 52.1% nih.gov.
Table 1: Effects of L-Arabinose and D-Xylose on Postprandial Glucose and Insulin Responses in a Fruit-Based Drink
| Treatment | Glucose Peak | Insulin Peak |
| Control Drink | Higher | Higher |
| L-Arabinose + D-Xylose Drink | Lower | Lower |
Note: Data is based on comparative results reported in the literature nih.govsciencegate.appnih.govfoodandnutritionresearch.netfoodandnutritionresearch.net. Statistical significance (P < 0.01) was observed for lower glucose and insulin peaks with the L-arabinose and D-xylose drink compared to the control drink.
Influence on Thiamine (B1217682) Destruction in Food Systems
Xylose can influence the stability of thiamine (vitamin B1) in food systems. Studies have shown that the presence of reducing sugars, including xylose, can affect the rate of thiamine destruction clemson.eduresearchgate.net. At 95°C in aqueous solutions buffered to pH 6.75, the rate of thiamine loss was dependent on both the nature and concentration of the reducing sugar clemson.eduresearchgate.net. Thiamine destruction rates, in the presence of reducing sugars, decreased in the order: xylose > glucose > maltose (B56501) clemson.eduresearchgate.net. This phenomenon is possibly attributed to pentoses like xylose being more reactive than hexoses (glucose) and reducing disaccharides (maltose) due to a higher proportion of open-chain structures clemson.edu. Thiamine loss was also enhanced as the concentration of the reducing sugar increased clemson.eduresearchgate.net. The rate of thiamine loss was found to increase by as much as 37% when a reducing sugar was present researchgate.net.
Table 2: Relative Thiamine Destruction Rates in the Presence of Reducing Sugars
| Reducing Sugar | Relative Destruction Rate |
| Xylose | Fastest |
| Glucose | Intermediate |
| Maltose | Slowest |
Note: Data is based on observed trends in thiamine destruction rates at 95°C and pH 6.75 clemson.eduresearchgate.net.
Future Directions and Emerging Research Areas for Dl Xylose
Exploration of DL-Xylose in Drug Discovery and Therapeutic Development
The unique structural properties of carbohydrates like DL-Xylose make them interesting candidates for exploration in drug discovery and therapeutic development. nih.gov Future research is investigating the potential of DL-Xylose and its derivatives in various medical applications.
DL-Xylose as an Organic Synthesis Intermediate
DL-Xylose serves as a valuable chiral building block in organic synthesis due to its multiple hydroxyl groups and defined stereochemistry. smolecule.comglpbio.commedchemexpress.commedchemexpress.com Future research is exploring novel synthetic routes that utilize DL-Xylose as a starting material for the creation of more complex carbohydrate-based molecules with potential biological activities. This includes the synthesis of glycosides and other derivatives with tailored properties for pharmaceutical applications. researchgate.net
Synthesis of Novel DL-Xylose Derivatives with Antimicrobial Activities
Research is actively pursuing the synthesis of DL-Xylose derivatives exhibiting antimicrobial properties. researchgate.netmdpi.comresearchgate.netembrapa.br By chemically modifying the DL-Xylose structure, researchers aim to create compounds that can combat various bacterial and fungal pathogens. Studies have shown promising results with derivatives like triazoline compounds and chiral aryl boronate esters synthesized from xylose, demonstrating antibacterial and antifungal activities. researchgate.netresearchgate.net Future work involves synthesizing a wider range of derivatives and evaluating their efficacy against drug-resistant strains. researchgate.netmdpi.comresearchgate.netembrapa.br
Computational Modeling and Simulation in DL-Xylose Research
Computational modeling and simulation are becoming increasingly important tools in accelerating DL-Xylose research. tandfonline.comresearchgate.netresearchgate.netfrontiersin.orgmdpi.com Future directions in this area include using advanced computational techniques to:
Predict the optimal conditions for DL-Xylose extraction and valorization in biorefinery processes. frontiersin.orgmdpi.com
Design and engineer enzymes with enhanced activity towards DL-Xylose. tandfonline.com
Model the metabolic pathways of microorganisms to optimize DL-Xylose fermentation. researchgate.net
Simulate the interactions of DL-Xylose and its derivatives with biological targets in drug discovery. tandfonline.com
Understand the crystallization behavior and solid-state properties of DL-Xylose. acs.org
These computational approaches can significantly reduce the need for extensive experimental work, providing valuable insights and guiding future research directions for DL-Xylose.
Molecular Dynamics Simulations for Glycan Architecture Analysis
Molecular dynamics (MD) simulations are emerging as a powerful tool to investigate the complex three-dimensional structures and dynamic behavior of glycans, including those containing xylose residues. These simulations provide insights into the conformational landscape of glycans, which is crucial for understanding their biological functions and interactions. Research has utilized MD simulations to analyze the effects of specific monosaccharide motifs, such as β(1-2)-linked xylose (Xyl), on the structure and dynamics of N-glycans. beilstein-journals.org
Furthermore, MD simulations can reveal the dynamic behavior of individual sugar rings within glycans. Analysis of β-D-xylose residues within N-glycans through cumulative MD sampling has demonstrated that the xylose ring can undergo conformational transitions, such as inverting between the ⁴C₁ chair and the ¹C₄ chair conformations. beilstein-journals.orgresearchgate.net This transition may be influenced by factors like hydrogen bonding interactions that xylose can form, potentially compensating for steric compression and making certain chair conformations more populated within the N-glycan scaffold. beilstein-journals.org
MD simulations also provide data on torsion angles and ring puckering, offering detailed insights into the flexibility and preferred conformations of xylose residues within complex glycan structures. beilstein-journals.orgresearchgate.net This level of detail is vital for understanding how glycan structure relates to function and recognition by molecules like lectins and antibodies. researchgate.net
Comparative analyses using MD simulations have also been applied to sugar alcohols related to xylose, such as xylitol (B92547). These studies investigate the conformation and dynamics of acyclic sugar alcohols, showing how stereochemistry influences flexibility and intramolecular hydrogen bonding patterns. mdpi.com While focusing on sugar alcohols, this research highlights the broader application of MD simulations in understanding the structural nuances of xylose-derived compounds. mdpi.com
Sustainable Production and Circular Economy Integration of DL-Xylose
The sustainable production of DL-Xylose and its integration into circular economy models are significant areas of emerging research. DL-Xylose, often derived from xylan-rich lignocellulosic biomass, is a key building block for various value-added products, notably xylitol. mdpi.comresearchgate.net The shift towards sustainable development necessitates replacing conventional production methods with biobased processes that utilize renewable feedstocks and minimize environmental impact. mdpi.comresearchgate.net
A key focus is on obtaining xylose from low-cost lignocellulosic materials through environmentally friendly routes, such as biological conversion. mdpi.comresearchgate.net This involves utilizing various yeast, bacteria, and enzymes to ferment xylose, often as part of a biorefinery concept. mdpi.com Biorefineries aim to process biomass into a range of products, improving resource efficiency and reducing waste, aligning with circular economy principles. mdpi.comresearchgate.net
Integrating xylose production into biorefinery platforms allows for the co-production of other valuable compounds, such as bioethanol and biogas, alongside xylitol. mdpi.comresearchgate.net This multi-product strategy enhances the economic viability of the process and contributes to a more circular system where by-products are utilized. mdpi.comresearchgate.net Research is exploring different integration strategies to optimize energy and reagent demand within these biorefinery models. mdpi.comresearchgate.net
The concept of a circular economy emphasizes closing production loops, improving resource use efficiency, and extending the lifespan of materials. mdpi.commeti.go.jp Integrating DL-Xylose production into such models involves utilizing agricultural residues, forestry waste, and other xylan-rich biomass as feedstocks, thereby diverting waste streams and creating value. mdpi.comresearchgate.net This approach aligns with the principles of green chemistry by promoting the use of renewable resources and reducing the generation of waste. mdpi.com
Assessing the sustainability and circular potential of xylose production processes is an active area, with methodologies being developed to evaluate these aspects based on frameworks like the European Commission's Safe-and-Sustainable-by-Design (SSbD) guidelines. researchgate.net These assessments consider safety, sustainability, and circularity across the entire value chain, from feedstock sourcing to product end-of-life. researchgate.netmeti.go.jp
Challenges remain in optimizing the conversion steps and yields in the biological production of xylose and its derivatives like xylitol. mdpi.comresearchgate.net However, the potential for lower energy demand and the utilization of renewable feedstocks make the biological route a promising alternative for achieving more sustainable production. mdpi.comresearchgate.net The integration of circular economy principles into the design and operation of xylose production facilities is crucial for minimizing environmental footprints and maximizing resource utilization. mdpi.commeti.go.jp
Q & A
Q. What are the optimal storage and handling conditions for DL-Xylose in laboratory settings?
DL-Xylose should be stored as a powder at -20°C (stable for 3 years) or 4°C (2 years). Solutions in solvents like DMSO require storage at -80°C (6 months) or -20°C (1 month) to prevent degradation . Handling should involve PPE (gloves, lab coat, goggles) to avoid irritation from dust, with experiments conducted under fume hoods to minimize inhalation risks .
Q. How does DL-Xylose solubility influence experimental design in aqueous systems?
DL-Xylose is highly water-soluble (100 mg/mL), making it suitable for aqueous reaction systems. For non-polar solvents, pre-dissolving in water or DMSO followed by solvent exchange is recommended. Solubility data should guide concentration limits to avoid precipitation in mixed-solvent setups .
Q. What stability challenges arise when heating DL-Xylose, and how can decomposition be monitored?
DL-Xylose decomposes above 147–149°C, producing carbon monoxide and dioxide . Thermal stability experiments should use controlled heating rates (e.g., 2°C/min in TGA/DSC) and real-time gas chromatography to track decomposition byproducts. Avoid prolonged exposure to high temperatures in open systems .
Advanced Research Questions
Q. How can DL-Xylose be utilized as an intermediate in stereoselective organic synthesis?
DL-Xylose’s aldopentose structure enables its use in synthesizing chiral ligands or glycosides. For example:
Q. How do DL-Xylose’s crystallization properties differ from its enantiomers, and how can phase diagrams guide purification?
DL-Xylose does not form a racemic compound but exhibits a eutectic point in binary mixtures. Experimental phase diagrams (Figure 9 in ) show a ~20°C melting point depression at 50:50 D/L ratios. To purify enantiomers:
Q. How should researchers address contradictions in reported thermodynamic data (e.g., melting points) for DL-Xylose?
Discrepancies in melting points (e.g., 147–149°C vs. lower values in some studies) may arise from impurities or polymorphic forms. Resolve by:
Q. What advanced analytical techniques are critical for characterizing DL-Xylose in complex mixtures?
- Purity Analysis : Use HPLC with a refractive index detector (Aminex HPX-87H column, 0.005 M H₂SO₄ mobile phase).
- Structural Confirmation : Employ ¹³C NMR (D₂O, 125 MHz) to resolve anomeric carbon signals (δ 95–110 ppm) .
- Quantitative Assays : Enzymatic kits (e.g., D-xylose-specific dehydrogenases) for distinguishing D/L enantiomers in biological samples .
Q. What safety protocols are essential for large-scale DL-Xylose experiments?
- Waste Disposal : Neutralize aqueous solutions with Ca(OH)₂ to precipitate xylose before disposal .
- Spill Management : Use absorbent materials (vermiculite) and avoid dry sweeping to prevent dust dispersion .
- PPE : Respirators (NIOSH N95) for powder handling; emergency eyewash stations must be accessible .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
